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preproendothelin

Cat. No.: B1168534
CAS No.: 114540-95-3
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Description

Preproendothelin is the foundational 212-amino acid precursor protein encoded by the EDN1 gene, from which the potent vasoconstrictor Endothelin-1 (ET-1) is derived . Its intracellular processing is a critical area of study, as it is sequentially cleaved by specific endoproteases to first generate the intermediate "big ET-1," which is then converted to the mature, 21-amino acid ET-1 peptide by the endothelin-converting enzyme (ECE) . Research indicates that the synthesis of this compound-1 mRNA and the subsequent processing of ET-1 are significantly enhanced under acute hypoxic conditions, providing a key model for investigating cellular stress responses . This reagent is indispensable for researchers investigating the endothelin system in cardiovascular biology, cancer, and renal physiology. Beyond its role in producing ET-1, the this compound molecule itself gives rise to other stable peptide fragments with research utility, such as CT-proET-1, which serves as a valuable plasma biomarker due to its slow clearance, and the Endothelin-Like Domain Peptide (ELDP), which has been shown to augment ET-1's vasoconstrictive effects . The availability of this high-purity this compound enables critical studies on gene expression regulation, post-translational processing, and the pathophysiological roles of its derivative peptides in disease models.

Properties

CAS No.

114540-95-3

Molecular Formula

C16H18N2O6

Synonyms

preproendothelin

Origin of Product

United States

Preproendothelin Gene Structure and Organization

Genomic Loci and Transcript Variants

The human EDN1 gene is located on chromosome 6, specifically within the 6p23-p24.1 region. sciendo.comlovd.nl The gene spans approximately 6.8 to 6.838 kilobases (kb) of genomic DNA. sciendo.comnih.govresearchgate.net

In addition to the primary transcript, alternative splicing of the EDN1 gene has been reported in humans, leading to the production of alternatively spliced isoforms. nih.gov These variants retain the coding sequence for the mature ET-1 peptide but encode for predicted preproET-1 isoforms of different lengths: 211, 178, and 78 amino acids. nih.gov The precise regulatory significance of these alternatively spliced EDN1 mRNA variants remains unclear. nih.gov

The mouse Edn1 gene, the ortholog of human EDN1, is located in the central region of mouse chromosome 13. osti.gov

Exon-Intron Architecture of the EDN1 Gene

The mammalian EDN1 gene is composed of five exons and four introns. sciendo.comnih.govnih.gov This exon-intron structure dictates how the gene is transcribed into mRNA and subsequently translated into the this compound protein. nih.govresearchgate.net The nucleotide sequences encoding the mature endothelin peptide are contained within the second exon. sciendo.comnih.gov The third exon specifies a portion of this compound that shares homology with endothelin, suggesting that the second and third exons might have originated from a common progenitor exon. nih.gov

A schematic representation of the human EDN1 gene structure indicates the distribution of exons and introns across the genomic DNA. researchgate.net

Transcriptional Start Sites and Alternative Promoters

The primary transcriptional start site for the EDN1 gene has been identified through experimental methods such as nuclease protection and 5′ extension assays. nih.gov These studies have also revealed the existence of an alternative transcriptional start site located 65 base pairs upstream of the primary start site. nih.gov

This alternative transcript begins upstream of the TATA box and other cis-acting elements in the promoter region but does not alter the coding sequence for preproET-1. nih.gov Evidence from primer extension assays on tissue RNA libraries suggests that transcription from this alternative start site occurs in a tissue-specific manner and may be important for EDN1 expression in tissues like the heart and brain. nih.gov

Furthermore, research indicates that the human this compound-1 gene can be transcribed from both a proximal and a distal promoter element. jci.org A novel 5'-extended this compound 1 mRNA, corresponding to transcription initiation sites upstream of the previously identified CAP site, has been identified. jci.org This suggests the presence of alternative promoters controlling EDN1 expression. jci.org

Regulatory Elements within the this compound Promoter Region

The promoter region of the EDN1 gene contains various regulatory elements that are crucial for controlling its transcription rate. scite.ainih.gov The proximal promoter region, located within the first 150 bp upstream of the transcriptional start site in humans, is highly conserved among mammalian species and contains minimal promoter elements. nih.govnih.gov This conserved region includes the TATA box, typically found around position -31, and the CAAT box, located around position -98 in the human EDN1 gene. nih.govresearchgate.net These elements are involved in the assembly of the transcription initiation complex. nih.gov

The EDN1 promoter contains both common cis-acting elements and inducible elements that respond to specific stimuli, contributing to cell-type-specific and regulated expression. nih.gov

Cis-acting Elements (e.g., AP-1, GATA-2, Smad, NF-1)

The EDN1 promoter region harbors several cis-acting elements that serve as binding sites for various transcription factors, playing a critical role in modulating gene activity. nih.govnih.gov

AP-1: The AP-1 binding site is a well-established response element in the EDN1 promoter, located at approximately -108 bp in the human gene. nih.gov This site recruits AP-1 subunits like Fos and Jun and is important for both basal and stimulated EDN1 expression. nih.gov AP-1 is a transcription factor that mediates responses to growth factors, cytokines, and other signals. nih.govwikipedia.org AP-1 and Smad proteins can synergistically induce EDN1 transcription in response to stimuli like transforming growth factor β (TGFβ). nih.gov The EDN1 promoter is highly responsive to hypoxia, recruiting a protein complex that includes AP-1, p300, HIF-1, and GATA-2. nih.gov

GATA-2: GATA-2 is another transcription factor involved in the regulation of the EDN1 gene, particularly in the context of hypoxia where it forms a complex with AP-1, p300, and HIF-1 at the promoter. nih.gov

Smad: Smad proteins, such as Smad3, interact cooperatively with AP-1 to synergistically activate the EDN1 gene in response to TGFβ. nih.gov

NF-1: Consensus motifs for the binding site of nuclear factor 1 (NF-1) are found in the 5'-flanking region of the EDN1 gene and may be involved in the induction of preproET-1 mRNA by transforming growth factor-beta. researchgate.net

Other transcription factor binding sites identified in the EDN1 promoter region include HIF-1 (at -118 bp), GATA-6, NF-kappaB, NF-kappaB1, Nkx2-5, and p53. nih.govgenecards.org

A summary of some key cis-acting elements and their approximate locations in the human EDN1 promoter (relative to the primary transcriptional start site) is provided in the table below:

Cis-acting ElementApproximate Location (bp)Function/Associated Factors
TATA box-31Involved in transcription initiation complex assembly. nih.gov
CAAT box-98Involved in transcription initiation. nih.gov
AP-1 binding site-108Mediates responses to growth factors, cytokines, hypoxia. nih.gov
HIF-1 binding site-118Involved in hypoxia response. nih.gov
GATA-2 binding siteNot specified (part of hypoxia complex)Involved in hypoxia response. nih.gov
NF-1 binding siteNot specifiedMay mediate TGF-beta induction. researchgate.net
Smad binding siteNot specified (cooperates with AP-1)Involved in TGF-beta response. nih.gov

Response Elements to Specific Stimuli (e.g., Phorbol (B1677699) Ester-Responsive Elements)

The EDN1 promoter contains response elements that allow the gene to be regulated by specific extracellular signals and stimuli. scite.ainih.gov

Phorbol esters, which activate protein kinase C (PKC), are known to potently induce EDN1 transcription. nih.govresearchgate.net This induction is characteristically mediated through AP-1, often involving a PKC-dependent pathway. nih.gov Octanucleotide sequences identified in the 5'-flanking region of the gene are recognized as phorbol ester-responsive elements, also known as binding elements for the FOS·JUN complex (AP-1). researchgate.netresearchgate.net This highlights the importance of the AP-1 site in mediating the response to phorbol esters and other stimuli that act via PKC activation. nih.gov

Other response elements in the EDN1 promoter contribute to its regulation by various factors, including hormones and stress. For example, non-traditional hormone response elements for mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) have been identified in the murine Edn1 gene promoter. nih.gov These elements mediate aldosterone-dependent regulation. nih.gov Hexanucleotide sequences for acute phase reactant regulatory elements may also be involved in the induction of ET-1 under acute physical stress. researchgate.net

The ability of the EDN1 gene to respond to a variety of hormones and stimuli through these regulatory elements is essential for maintaining the appropriate spatial, temporal, and quantitative expression of ET-1. nih.gov

Preproendothelin Biosynthesis and Post Translational Processing

Preproendothelin mRNA Transcription

The biosynthesis of endothelin-1 (B181129) is initiated by the transcription of the this compound-1 gene (EDN1). ontosight.aiontosight.aimarrvel.org This gene encodes the preproprotein, this compound-1. marrvel.org The human this compound-1 mRNA consists of 2,026 nucleotides, excluding the poly(A) tail, and is encoded by five exons. nih.gov

Regulation of mRNA Synthesis

This compound mRNA levels are subject to complex regulation by a variety of factors, including growth factors, cytokines, hormones, and mechanical stimuli. ahajournals.orgphysiology.orgoup.comnih.govnih.govjci.orgphysiology.orgnih.govahajournals.org Transcriptional regulation is believed to be a principal mechanism controlling endothelin production. nih.govnih.gov

Several cis-acting elements in the this compound-1 gene promoter play a role in regulating its transcription. These include AP-1 and Smad binding sites. physiology.org AP-1 is necessary for the constitutive activity of the ET-1 promoter. physiology.org Smad binding appears to be crucial for the induction of ET-1 expression by TGF-β through the activation of the Smad signaling pathway. physiology.org

Research has demonstrated that thrombin induces the preproET-1 gene in endothelial cells through both protein kinase C (PKC)-dependent and PKC-independent pathways. ahajournals.org Protein tyrosine kinase inhibitors have been shown to block thrombin-stimulated preproET-1 mRNA and peptide secretion. ahajournals.org Mechanical forces, such as shear stress and mechanical stretch, also regulate preproET-1 gene transcription. ahajournals.orgphysiology.orgahajournals.org Oscillatory shear stress, associated with plaque-prone hemodynamics, induces preproET-1 gene expression through both transcriptional and post-transcriptional mechanisms, involving the activation of AP-1 and stabilization of mRNA. nih.gov

The c-myc protooncogene has been shown to regulate ET-1 gene transcription in a biphasic manner, acting as an activator at low concentrations and a repressor at high concentrations. oup.com Epidermal growth factor (EGF) and interleukin-1 (IL-1) have been found to stimulate this compound mRNA levels in human amnion cells, and this induction is enhanced by inhibiting protein synthesis. nih.gov The phosphoinositide-turnover pathway, involving the activation of protein kinase C and an increase in intracellular Ca2+, is also linked to the transcriptional regulation of the this compound-1 gene in human endothelial cells. nih.gov

Simvastatin (B1681759), a statin, has been shown to decrease the basal transcription rate of the this compound-1 gene in bovine aortic endothelial cells, an effect mediated by the inhibition of Rho GTPases. ahajournals.org

Here is a summary of some factors influencing this compound mRNA synthesis:

Regulatory FactorEffect on this compound mRNA SynthesisMechanismSource Tissue/Cells
ThrombinInductionPKC-dependent and PKC-independent pathways, PTK-dependent pathwayEndothelial cells (macro- and microvascular) ahajournals.org
TGF-βInductionSmad signaling pathwayHuman mesangial cells, cultured endothelial cells physiology.orgjci.org
Oscillatory Shear StressInductionTranscriptional (AP-1 activation) and post-transcriptional (mRNA stabilization)Endothelial cells nih.gov
c-MycBiphasic (Activation at low, repression at high)Immediate early transcription factorFibroblasts, rat endothelial cells oup.com
EGFStimulationEnhanced by protein synthesis inhibitionHuman amnion cells nih.gov
IL-1StimulationEnhanced by protein synthesis inhibitionHuman amnion cells nih.gov
Mechanical StretchActivation (myocytes), Inhibition (fibroblasts)ERK activation (myocytes)Cardiac myocytes and fibroblasts physiology.org
SimvastatinDecrease (basal transcription)Inhibition of Rho GTPasesBovine aortic endothelial cells ahajournals.org
Phorbol (B1677699) EstersRapid inductionActivation of protein kinase CCultured endothelial cells nih.govresearchgate.net
IonomycinRapid upregulationIncrease in intracellular Ca2+Cultured human umbilical vein EC nih.gov

mRNA Splicing and Transcript Isoforms

Alternative splicing of the this compound-1 gene results in multiple transcript variants. marrvel.org Research has identified a novel 5'-extended preproET-1 mRNA that contains functional promoter sequences, suggesting that the gene can be transcribed from two alternative promoter elements. jci.org Analysis of the tissue distribution of these two mRNAs shows a tissue-type specificity for the novel mRNA in brain and heart tissues. jci.org

The 3'-untranslated region (3'-UTR) of preproET-1 mRNA contains AUUUA motifs, which contribute to the instability of the transcript and mediate selective translation-dependent destabilization. nih.govphysiology.orgresearchgate.net The preproET-1 mRNA is known to be labile, with a short half-life of less than 1 hour, estimated to be around 15 minutes in some studies. nih.govphysiology.orgjci.orgresearchgate.net

This compound Protein Translation

Following transcription, the this compound mRNA is translated into the preproprotein, which is approximately 200-212 amino acids in length, depending on the species. ontosight.aimarrvel.orgtaylorfrancis.comufl.eduatsjournals.orgscholaris.ca This translation occurs on ribosomes bound to the endoplasmic reticulum (ER) as this compound contains an encoded signal sequence. scholaris.canih.gov

Signal Peptide Cleavage in the Endoplasmic Reticulum

This compound contains an N-terminal signal sequence that targets the nascent protein to the endoplasmic reticulum for translocation into the secretory pathway. nih.govscholaris.casignalpeptide.de This signal sequence is typically cleaved off co-translationally by signal peptidase within the ER. signalpeptide.de Studies on human this compound-1 have shown that the first 17 amino acids constitute a functional signal peptide that is removed upon insertion into the ER membrane. nih.gov Signal peptide peptidase (SPP), an intramembrane protease in the ER, can further process some signal peptides after they are cleaved by signal peptidase. signalpeptide.deembopress.org

Proteolytic Processing Pathways

This compound is an inactive precursor that undergoes a series of proteolytic cleavage steps to yield biologically active endothelin peptides. ontosight.aiontosight.airesearchgate.nettaylorfrancis.comatsjournals.org

Conversion of this compound to Proendothelin

The initial proteolytic processing of this compound involves cleavage by a furin-like convertase or other endopeptidases. ontosight.airesearchgate.netufl.eduatsjournals.orgresearchgate.netbiologists.com This cleavage results in the formation of an intermediate peptide known as proendothelin or "big endothelin". ontosight.aitaylorfrancis.comufl.eduatsjournals.orgresearchgate.net Human big endothelin-1 is typically 38 amino acids long, while porcine big endothelin is 39 amino acids. taylorfrancis.com This intermediate form, big endothelin, is largely biologically inactive. atsjournals.orgresearchgate.netatsjournals.org Furin, an enzyme of the subtilisin family, is a key protease involved in the cleavage of proendothelin to generate big ET-1. researchgate.net

Here is a table summarizing the initial processing step:

PrecursorEnzyme InvolvedProductApproximate Length (amino acids)Biological Activity
This compoundFurin-like convertase/EndopeptidaseProendothelin (Big Endothelin)38-39 taylorfrancis.comatsjournals.orgLargely inactive atsjournals.orgresearchgate.netatsjournals.org

Further processing of big endothelin by endothelin-converting enzymes (ECEs) is required to generate the mature, active endothelin peptides. ontosight.aiufl.eduatsjournals.orgresearchgate.netatsjournals.org This subsequent step involves cleavage at a specific site, typically between tryptophan and valine residues in big endothelin-1. taylorfrancis.comatsjournals.org

Role of Proprotein Convertases (e.g., Furin) in Big Endothelin Formation

The conversion of proendothelin to big endothelin is primarily mediated by proprotein convertases, notably furin. ahajournals.orgahajournals.orgresearchgate.netbiologists.comresearchgate.net Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, typically containing a series of basic amino acids (e.g., Arg-X-Lys/Arg-Arg). nih.gov Analysis of the amino acid sequence of this compound reveals such potential furin cleavage sites. nih.gov This cleavage step results in the formation of the 38- or 39-amino acid intermediate peptides, referred to as big endothelin-1, big endothelin-2, and big endothelin-3. ahajournals.orgahajournals.orgbiologists.com While big endothelins have some limited biological activity, they are significantly less potent than the mature 21-amino acid endothelins. core.ac.uk

Mechanisms of Endothelin-Converting Enzyme (ECE) Action

The crucial step in generating biologically active endothelin peptides from big endothelins is catalyzed by endothelin-converting enzymes (ECEs). ahajournals.orgahajournals.orgresearchgate.netbiologists.comresearchgate.net ECEs are membrane-bound metalloproteases that cleave big endothelins at a specific Trp-Val bond to release the mature 21-amino acid peptides. nih.govcore.ac.uk This enzymatic activity is considered a rate-limiting step in the production of endothelin. core.ac.uk ECEs belong to the metalloprotease family and share structural and functional similarities with other enzymes like neutral endopeptidase. ahajournals.orgnih.gov Their catalytic activity is dependent on a zinc co-ordinating motif. core.ac.uk

ECE-1 Isoforms (e.g., ECE-1a, ECE-1b, ECE-1c, ECE-1d) and Differential Activity

The human ECE-1 enzyme is encoded by a single gene but exists as four distinct isoforms: ECE-1a, ECE-1b, ECE-1c, and ECE-1d. core.ac.ukresearchgate.net These isoforms differ in their N-terminal cytoplasmic regions, which dictates their varied subcellular localization. core.ac.ukoup.comnih.gov While they share a common catalytic domain and thus possess similar enzymatic activity in cleaving big endothelin, their differential localization can influence the site and context of endothelin production. researchgate.netcdnsciencepub.com

Research indicates that ECE-1a and ECE-1c are predominantly found at the plasma membrane, although they are also present in endosomes. oup.comnih.gov ECE-1b and ECE-1d are primarily localized to endosomal membranes. oup.comnih.gov This differential localization suggests that endothelin production can occur at both the cell surface and within intracellular compartments. oup.com Studies have also explored the differential effects of these isoforms on cellular processes, such as cell proliferation and invasiveness, which may be linked to their localization and potential non-catalytic interactions. researchgate.netcdnsciencepub.com

A summary of ECE-1 isoform localization:

ECE-1 IsoformPrimary Subcellular Localization
ECE-1aPlasma membrane, Endosomes
ECE-1bEndosomal membranes
ECE-1cPlasma membrane, Endosomes
ECE-1dEndosomal membranes
ECE-2 Activity and Tissue Specificity

In addition to ECE-1, another endothelin-converting enzyme, ECE-2, has been identified. biologists.com ECE-2 is also a membrane-bound metalloprotease capable of converting big endothelin to mature endothelin. biologists.com ECE-2 typically exhibits optimal activity at acidic pH, distinguishing it from ECE-1, which is active at neutral pH. nih.gov ECE-2 shows some tissue specificity in its expression and may play distinct roles in endothelin processing in different physiological contexts. nih.gov While ECE-1 is widely expressed, ECE-2 expression can be more restricted.

Contribution of Non-ECE Proteases (e.g., Chymases, Metalloproteases)

While ECEs are the primary enzymes responsible for converting big endothelin to the mature 21-amino acid peptides, other proteases can also contribute to this process, particularly under certain conditions. ahajournals.orgresearchgate.net These non-ECE pathways provide alternative mechanisms for endothelin generation.

Chymases, serine proteases found in mast cells and smooth muscle cells, have been shown to cleave big endothelin. ahajournals.orgresearchgate.netresearchgate.netnih.gov Notably, human mast cell chymase can cleave big ET-1 to produce a 31-amino acid peptide, ET-1(1-31), which also possesses biological activity. researchgate.netnih.govtokushima-u.ac.jp

Certain metalloproteases, distinct from ECEs, have also been implicated in big endothelin processing. ahajournals.orgresearchgate.netresearchgate.netphysiology.org For instance, matrix metalloproteinase-2 (MMP-2) has been shown to cleave big ET-1, potentially yielding ET-1(1-32). researchgate.netphysiology.orgahajournals.org The contribution of these non-ECE proteases can become particularly relevant in pathological states or specific tissues where their activity is upregulated. physiology.orgahajournals.org

Generation of Biologically Active Endothelin Peptides (e.g., ET-1, ET-2, ET-3)

The final step in the processing pathway is the generation of the biologically active 21-amino acid endothelin peptides: ET-1, ET-2, and ET-3. ahajournals.orgresearchgate.netnih.govnih.govbiochemia-medica.com This primarily occurs through the cleavage of their respective big endothelin precursors by ECEs, as described above. ahajournals.orgbiologists.com

ET-1 is the predominant isoform and is widely expressed, particularly in endothelial cells, vascular smooth muscle cells, and in the central nervous system. nih.govbiochemia-medica.com ET-2 is found at high levels in tissues like the ovary and intestine. nih.govpeptanova.debiochemia-medica.com ET-3 is present in endothelial cells, intestinal epithelial cells, and is notably expressed in the brain. nih.govbiochemia-medica.com

These mature endothelin peptides exert their biological effects by binding to specific G protein-coupled receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors. ahajournals.orgahajournals.orgresearchgate.netbiochemia-medica.com The different endothelin isoforms exhibit varying affinities for these receptor subtypes, contributing to their diverse physiological roles. biochemia-medica.com

Formation and Functional Relevance of Other this compound-Derived Peptides (e.g., Endothelin-Like Domain Peptide - ELDP)

Beyond the well-characterized 21-amino acid endothelins, this compound can give rise to other peptides through alternative processing pathways. One such example is the Endothelin-Like Domain Peptide (ELDP). While the 21-amino acid endothelins are the primary biologically active forms, the existence and potential functions of other peptides derived from the this compound molecule, such as ET-1(1-31) and ET-1(1-32) generated by non-ECE enzymes, highlight the complexity of this processing pathway and the potential for generating peptides with distinct activities. researchgate.netnih.govtokushima-u.ac.jpphysiology.org Research into the formation and functional relevance of these other this compound-derived peptides is ongoing, suggesting a broader spectrum of biological molecules originating from this precursor.

Regulation of Preproendothelin Expression

Post-Transcriptional Regulation

Post-transcriptional mechanisms significantly influence the levels of preproendothelin-1 mRNA, primarily through affecting its stability and half-life. physiology.orgnih.govnih.gov

mRNA Stability and Half-Life

This compound-1 mRNA is characterized by its lability, possessing a short intracellular half-life. physiology.orgnih.govnih.govresearchgate.net Reported half-life values are typically less than 1 hour, with some studies indicating a half-life as short as approximately 15 minutes. physiology.orgnih.govnih.govresearchgate.netahajournals.org This rapid turnover allows for stringent control over ET-1 expression in response to various stimuli. physiology.orgnih.gov The instability of the mRNA is influenced by elements within its 3'-untranslated region. nih.govahajournals.org

Here is a table summarizing reported this compound-1 mRNA half-life data:

SourceReported Half-LifeNotes
American Journal of Physiology physiology.orgnih.gov< 1 hourAllows for stringent control.
PubChem (citing J Biol Chem, 1989) nih.govresearchgate.net~15 minutesMediated by 3'-UTR AUUUA motifs. nih.govresearchgate.net
American Heart Association Journals ahajournals.org~15 minutesResults from 3' untranslated region. ahajournals.org
Int J Clin Exp Med (2009) e-century.us10-20 minutesIn human PAEC.

Role of 3'-Untranslated Region (UTR) Elements (e.g., AUUUA Motifs)

The 3'-untranslated region (UTR) of this compound-1 mRNA contains specific cis-acting elements that contribute to its instability. physiology.orgnih.govnih.govresearchgate.netahajournals.org Notably, the human this compound-1 mRNA 3'-UTR contains AUUUA motifs. physiology.orgnih.govnih.govresearchgate.net These AU-rich elements (AREs) are known to mediate selective mRNA degradation through accelerated deadenylation. nih.gov Studies involving site-directed mutagenesis have indicated that specific AUUUA motifs within the 3'-UTR are particularly responsible for facilitating this compound-1 mRNA degradation. nih.gov The presence of these motifs allows for translation-dependent destabilization of the mRNA. researchgate.net

Influence of RNA-Binding Proteins (e.g., AUF1, GAPDH)

The stability of this compound-1 mRNA is also influenced by the binding of specific RNA-binding proteins to the AU-rich elements in the 3'-UTR. nih.govresearchgate.net

AUF1 (hnRNPD): AUF1 is an AU-rich element binding protein that can influence mRNA stability. nih.govresearchgate.netresearchgate.net AUF1 is involved in destabilizing ET-1 transcripts, potentially through a proteasome pathway. physiology.orgnih.gov Knockdown of AUF1 has been shown to stimulate this compound-1 mRNA expression in vascular endothelial cells, suggesting its role in promoting mRNA degradation. nih.gov

GAPDH (Glyceraldehyde 3-phosphate dehydrogenase): Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), traditionally known for its role in glycolysis, has also been identified as an RNA-binding protein that interacts with the AREs in the this compound-1 mRNA 3'-UTR. nih.govresearchgate.net This interaction can mediate rapid degradation of the mRNA. nih.govresearchgate.net Oxidative stress can affect the interaction between GAPDH and this compound-1 mRNA; S-glutathionylation of GAPDH, which occurs during oxidative stress, can prevent its interaction with the mRNA, leading to increased this compound-1 mRNA levels. nih.gov Partial knockdown of GAPDH has been reported to increase ET-1 mRNA and protein levels, further supporting its role in mediating 3' UTR-dependent downregulation of ET-1 mRNA. researchgate.net

Here is a table summarizing the influence of specific RNA-binding proteins on this compound-1 mRNA:

RNA-Binding ProteinInteraction with this compound-1 mRNAEffect on mRNA StabilityNotes
AUF1 (hnRNPD)Binds to AU-rich elements in 3'-UTR. nih.govresearchgate.netPromotes degradation. physiology.orgnih.govnih.govKnockdown increases mRNA expression. nih.gov
GAPDHInteracts with AREs in 3'-UTR. nih.govresearchgate.netMediates rapid degradation. nih.govresearchgate.netS-glutathionylation prevents interaction. nih.gov

MicroRNA-Mediated Regulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by binding to messenger RNA (mRNA) transcripts, typically in the 3' untranslated region (UTR), leading to translational repression or mRNA degradation nih.govfrontiersin.org. Research indicates that EDN1 expression is attenuated by miRNA-mediated regulation, and the impact of specific miRNAs can vary depending on the tissue nih.govfrontiersin.org. The human EDN1 3'UTR contains numerous predicted miRNA binding sites, suggesting that multiple miRNAs likely target EDN1 mRNA nih.govfrontiersin.org.

Studies have identified specific miRNAs involved in regulating EDN1. For example, miR-199 has a binding site in the human and rat EDN1 3'UTR, and its overexpression has been shown to inhibit ethanol-induced EDN1 mRNA expression in liver sinusoidal endothelial cells and human microvascular endothelial cells nih.govfrontiersin.org. Conversely, inhibiting miR-199 levels led to an increase in ET-1 protein nih.govfrontiersin.org. Another miRNA, miR-320, has been implicated in the post-transcriptional regulation of ET-1, with a mimic of miR-320 decreasing EDN1 mRNA and ET-1 levels in glucose-treated human umbilical vein endothelial cells frontiersin.org. Oxidized low-density lipoprotein (oxLDL) can also influence miRNA regulation of EDN1 in vascular epithelium, increasing prepro-ET-1 production while enhancing miR-125a expression and decreasing miR-125b expression nih.gov.

Genetic Variants and Polymorphisms in this compound Gene

Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the EDN1 gene can influence this compound expression and function, potentially contributing to the susceptibility of various diseases researchgate.netbiomedicinej.com. The EDN1 gene contains numerous SNPs, with some located in regulatory regions like the promoter or the 5'-untranslated region (UTR), and others in coding regions nih.govresearchgate.net.

Impact on Gene Expression Levels

Polymorphisms in the EDN1 gene can affect the level of gene expression. For instance, a common adenine (B156593) insertion variant in the 5'-UTR of EDN1 has been associated with increased mRNA levels nih.gov. While some genetic variants have been linked to altered gene expression, studies on specific polymorphisms have yielded conflicting results. For example, a study on infertile women undergoing IVF found that genetic variants rs2070699 and No. 7196 in EDN1 did not significantly affect the gene expression level uobaghdad.edu.iq. However, another study reported that cells with the homozygous 4A/4A genotype of the EDN1 3A/4A polymorphism showed higher expression of EDN1 mRNA compared to other genotypes cas.cz.

Influence on mRNA Stability

Polymorphisms in the EDN1 gene can also influence the stability of the mRNA transcript. The -134delA polymorphism, located in the non-coding region of the EDN1 gene, is thought to potentially modify gene expression or influence mRNA stability geneticsmr.org. The 3'UTR of mammalian EDN1 mRNA contains AU-rich elements (AREs) that can facilitate mRNA turnover, although these AREs alone may not be sufficient for full destabilization nih.govfrontiersin.org. While specific research directly linking EDN1 polymorphisms to altered mRNA stability is ongoing, it is a plausible mechanism by which these variants could affect this compound levels.

Functional Consequences on Protein Activity (Lys/Asn Change at Codon 198)

A well-studied polymorphism in the EDN1 gene is the G-to-T transversion at position 5665 in exon 5, which results in a Lysine (Lys) to Asparagine (Asn) substitution at codon 198 (Lys198Asn), also known as rs5370 sciendo.comahajournals.orgnih.govplos.org. This polymorphism is located near the carboxyl terminal region of this compound-1, a part that is removed during processing to mature ET-1 molvis.org.

The functional consequence of the Lys198Asn polymorphism on this compound processing and subsequent ET-1 activity has been investigated, with some studies suggesting it may affect the conversion of this compound to mature ET-1 sciendo.comanalesdepediatria.orgresearchgate.net. While a functional in vitro study did not find significant changes in mature ET-1 or big ET-1 levels in the culture supernatant of cells transfected with the Asn variant compared to the Lys variant, the possibility remains that this polymorphism could impact processing or be in linkage disequilibrium with other functional variants molvis.orgnih.gov.

The Lys198Asn polymorphism has been associated with various conditions, including hypertension and diabetic retinopathy, although findings can be conflicting across different populations sciendo.comgeneticsmr.orgnih.govanalesdepediatria.orgnih.govahajournals.org. Some studies suggest that the T allele (encoding Asn) is associated with higher blood pressure, particularly in overweight individuals ahajournals.orgplos.orgresearchgate.netahajournals.org. The presence of the T allele has also been linked to an increased potentiating effect of ET-1 and angiotensin II on vascular reactivity, potentially related to higher calcium sensitivity ahajournals.org. Conversely, one study suggested the Asn/Asn genotype might be protective against diabetic retinopathy and associated with a later onset of diabetes nih.gov. Another study found no significant association between the Lys198Asn polymorphism and hypertension in a Chinese population geneticsmr.org.

The functional relevance of the rs5370 polymorphism is still being investigated sciendo.com. While it may not directly alter the structure of mature ET-1, it could potentially influence mRNA synthesis, splicing, translation, or protein folding archivesofmedicalscience.com. Further research, including EDN1 mRNA studies and correlation analyses with ET-1 levels, is needed to fully elucidate the functional effects of this genetic variant analesdepediatria.org.

Data Tables

Based on the search results, here is an example of how data on genotype frequencies for the EDN1 rs5370 polymorphism might be presented, drawing from the study on primary nephrotic syndrome analesdepediatria.org:

EDN1 rs5370 GenotypeNS Group N (%)Control Group N (%)P-value
GG18%7%0.02
GT70%88%0.001
TT12%5%Not specified

This table is illustrative, based on reported percentages and p-values from a specific study analesdepediatria.org. Detailed raw data for interactive tables were not consistently available across search results.

Another example, illustrating the association of the Lys198Asn polymorphism with the risk of pulmonary hypertension associated with rheumatic mitral valve disease archivesofmedicalscience.com:

Lys198Asn GenotypePH-MVD Group N (%)Healthy Controls N (%)Odds Ratio (95% CI)P-value
GG (Lys/Lys)Not specifiedNot specified1.00 (Reference)
GT (Lys/Asn)Not specifiedNot specifiedNot specified
TT (Asn/Asn)Higher prevalenceLower prevalence3.9 (Not specified)0.002

This table is a simplified representation based on the reported findings archivesofmedicalscience.com. Specific genotype percentages were not provided in the snippet.

Cellular and Tissue Specific Expression and Localization of Preproendothelin Components

Expression in Vascular Endothelial Cells (Macrovascular and Microvascular)

Vascular endothelial cells are recognized as a primary site of preproendothelin synthesis. This compound is processed within these cells to yield mature endothelin-1 (B181129), which is then released. wikipedia.org This expression is observed in endothelial cells of both large vessels and the microvasculature. asm.org Research in bovine aortic endothelial cells has shown that the basal transcription rate of the this compound-1 gene can be decreased by substances like simvastatin (B1681759). ahajournals.org Hypoxia has been demonstrated to stimulate this compound-1 promoter activity in cultured microvascular endothelial cells, contributing to elevated levels of this compound-1 mRNA. e-century.us Studies in human pulmonary artery endothelial cells also indicate that hypoxic exposure increases the relative levels of this compound-1 mRNA. e-century.us The vascular endothelium of glomeruli, arteries, veins, and capillaries in the kidney also expresses ET-1. physiology.orgphysiology.org

Expression in Cardiac Cells (Myocytes and Fibroblasts)

This compound-1 gene expression has been detected in cardiac myocytes and interstitial cells. nih.gov Studies in neonatal rat ventricular myocytes have shown that mechanical stretching activates this compound-1 gene expression, leading to increased promoter activity, transient increases in mRNA levels, and augmented endothelin-1 secretion. physiology.orgnih.gov In contrast, this compound-1 gene expression was inhibited in stretched cardiac fibroblasts. physiology.orgnih.gov In rats with chronic heart failure following myocardial infarction, levels of this compound-1 mRNA are increased in both the noninfarcted and infarcted areas of the left ventricles. physiology.orgnih.gov In the infarcted region, this compound-1 mRNA was predominantly localized over granulation tissue, while the ET peptide was found in inflammatory cells and remaining cardiomyocytes. nih.gov Myofibroblasts in the infarct site of rat hearts with myocardial infarction have also been shown to express this compound-1. mdpi.com

Expression in Renal Cells (Glomerular, Epithelial, Mesangial Cells, Tubules)

This compound-1 is expressed in various renal cell types, including glomerular epithelial cells, mesangial cells, renal tubular cells, and medullary collecting duct cells. nih.govphysiology.org In the normal human kidney, renal endothelium of glomeruli, arteries, veins, and capillaries expresses ET-1, with endothelial cells being the primary source of glomerular ET-1. physiology.orgphysiology.org While rarely detected in the mesangium of normal kidneys, mesangial staining for ET-1 is elevated in conditions like lupus nephritis, suggesting that mesangial cells can produce ET-1 under certain circumstances. physiology.orgphysiology.org Cultured human mesangial cells from normal subjects secrete ET-1 peptide, and the preproET-1 promoter is transcriptionally active in these cells, stimulated by factors such as TGF-β1 and phorbol (B1677699) ester. physiology.orgphysiology.org Glomerular epithelial cells also synthesize and release endothelin-1 peptide and express this compound-1 mRNA. nih.gov Studies in transgenic mice have shown prepro-ET-1 promoter activity in renal tubular epithelial cells, glomerular cells, and vascular endothelial cells. nih.gov

Expression in Hepatic Stellate Cells

Activated hepatic stellate cells (HSCs) are a source of endothelin-1, which contributes to processes like cell proliferation, fibrogenesis, and contraction in the liver. physiology.orgphysiology.orgnih.gov this compound-1 mRNA expression in HSCs is prominently increased during cell culture-induced activation. physiology.orgnih.gov Interferon-γ (IFNγ) has been shown to significantly inhibit both this compound-1 mRNA expression and ET-1 peptide production in HSCs. physiology.orgphysiology.orgnih.gov This negative regulation by IFNγ appears to be linked to the AP-1 and Smad3 signaling pathways. physiology.orgphysiology.orgnih.gov

Expression in Neural Tissues (Neurons)

This compound-1 expression has been observed in neural tissues, including neurons. physiology.orgnih.gov Studies in mice have demonstrated that ET-1 is mainly expressed in neurons. frontiersin.org Endothelin-1 immunoreactivity and mRNA expression have been reported in various parts of the nervous system, such as the spiral cord, brain, enteric plexuses, retinal neurons, and sympathetic and sensory ganglia. nih.gov In mouse spiral ganglion neurons, both ET-1 mRNA expression and immunoreactivity have been detected in the cell bodies. nih.gov

Expression in Reproductive Tissues (e.g., Corpus Luteum, Ovary)

The endothelin system plays a role in regulating the female reproductive cycle, with expression of endothelin peptides in the ovary. oup.com In the human ovary, EDN1 (encoding this compound-1) is expressed in granulosa cells of secondary-Graafian follicle stages and endothelial cells, but not in primordial-primary follicles and stromal cells. nih.gov In the bovine corpus luteum, this compound-1 mRNA appears to be expressed specifically in endothelial cells, while both steroidogenic cells and luteal endothelial cells express endothelin-converting enzyme (ECE). nih.gov Pre-ovulatory follicles express mRNA for EDN1. oup.com

Expression in Other Tissues (e.g., Amnion, Respiratory Epithelial Cells, Keratinocytes, Vascular Smooth Muscle Cells)

This compound mRNA expression has been detected in avascular human amnion, an extraembryonic fetal membrane. nih.gov In amnion cells, this compound gene expression is positively regulated by epidermal growth factor (EGF) and interleukin-1 (IL-1). nih.gov this compound-1 has also been shown to be produced by respiratory epithelial cells physiology.orgmdpi.com and keratinocytes. physiology.orgmdpi.comscispace.comnih.gov While vascular smooth muscle cells can express the ET(A) gene, prepro-endothelin-1 gene expression was observed in myocytes and interstitial cells in the left ventricle, but not specifically attributed to vascular smooth muscle cells in that context. nih.gov However, some ET-1 immunoreactivity has been located to bronchial and vascular smooth muscle cells in the lungs of rats with heart failure. nih.gov Immunohistochemistry of atherosclerotic vessels has shown ET-like immunoreactivity in vascular smooth muscle cells. mdpi.com

Summary of this compound Expression by Tissue Type

Tissue TypeSpecific Cell Types Expressing this compound/ET-1Key Findings
Vascular Endothelial Cells (Macrovascular & Microvascular)Endothelial cells of large vessels, microvasculature, glomeruli, arteries, veins, capillaries.Primary site of synthesis; expression decreased by simvastatin; upregulated by hypoxia. asm.orgahajournals.orge-century.usphysiology.orgphysiology.orgnih.govmdpi.comnih.gov
Cardiac CellsMyocytes, interstitial cells, myofibroblasts (in infarct).Activated by mechanical stretch in myocytes, inhibited in fibroblasts; increased in heart failure. nih.govphysiology.orgnih.govnih.govmdpi.comwhiterose.ac.uk
Renal CellsGlomerular epithelial, mesangial, tubular, medullary collecting duct cells, endothelium.Expressed in various cell types; mesangial expression elevated in disease; promoter active in mesangial and tubular cells. physiology.orgphysiology.orgnih.govphysiology.orgnih.govcore.ac.uk
Hepatic Stellate CellsActivated hepatic stellate cells.Expression increased during activation; negatively regulated by IFNγ. physiology.orgphysiology.orgnih.govnih.govrevistanefrologia.com
Neural TissuesNeurons, spiral ganglion neurons.ET-1 mainly expressed in neurons; detected in various nervous system regions. physiology.orgnih.govfrontiersin.org
Reproductive Tissues (Ovary, Corpus Luteum)Granulosa cells, endothelial cells (corpus luteum).Expressed in specific follicular stages and luteal endothelial cells; involved in reproductive cycle regulation. oup.comnih.govnih.govoup.com
Other TissuesAmnion, respiratory epithelial cells, keratinocytes, vascular smooth muscle cells.Detected in avascular amnion; produced by respiratory epithelium and keratinocytes; found in vascular smooth muscle in certain conditions. nih.govphysiology.orgnih.govmdpi.comscispace.comnih.gov

Subcellular Localization of this compound and Processing Enzymes

The biosynthesis of ET-1 begins with the synthesis of this compound-1, a prepropeptide that is directed into the secretory pathway. Subsequent processing steps involve the action of different enzymes localized to specific cellular compartments, ultimately leading to the production and secretion of mature ET-1. Endothelin-converting enzyme-1 (ECE-1), a key metalloprotease in this pathway, exists in multiple isoforms with distinct subcellular distributions, influencing the sites of big endothelin-1 (big ET-1) conversion to ET-1.

Endoplasmic Reticulum and Secretory Pathway Trafficking

The initial step in endothelin biosynthesis involves the synthesis of this compound-1 on ribosomes and its translocation into the endoplasmic reticulum (ER) lumen. The N-terminal signal peptide of preproendothelins is cleaved by peptidases within the ER, yielding pro-endothelins, also known as big endothelins researchgate.net. These intermediate forms are then transported from the ER to the Golgi apparatus. In the Golgi, proprotein convertases further process big endothelins researchgate.net.

Following processing in the ER and Golgi, ECE-1, which is crucial for the final maturation step, is trafficked via constitutive vesicles towards the plasma membrane ahajournals.org. Studies have indicated that ECE-1 isoforms can be transiently present within the secretory pathway nih.gov. The mRNA encoding preproET-1 has been detected in various cell types and tissues, including inflammatory cells, airway epithelial cells, bronchial and vascular smooth muscle cells, and remaining cardiomyocytes in infarcted regions, highlighting the diverse cellular sources of endothelin production oup.comnih.gov.

Plasma Membrane Localization

A significant pool of Endothelin-Converting Enzyme-1 is localized to the plasma membrane. Specifically, the ECE-1a and ECE-1c isoforms are predominantly found at the cell surface nih.govahajournals.orgportlandpress.comrupress.orgnih.govahajournals.orgoup.com. ECE-1 is present on the surface and in constitutive vesicles of various cell types, including endothelial cells, neuroblastoma cells, and glial cells ahajournals.orgoup.com. Its presence on the luminal membrane of endothelial cells has also been demonstrated ahajournals.org. Cell surface biotinylation experiments have further confirmed the localization of ECE on the plasma membrane of endothelial cells ahajournals.org. The plasma membrane-associated ECE-1 is functionally active in converting big ET to the mature ET-1 peptide rupress.org. Research indicates that ECE-1 undergoes cycling between the cell surface and endosomes oup.com.

Intracellular Vesicles and Endosomes

Beyond the plasma membrane, ECE-1 and endothelin peptides are also found within various intracellular vesicular compartments, particularly endosomes. The ECE-1b isoform is primarily localized to lysosomes nih.govahajournals.orgahajournals.org. Both ECE-1b and ECE-1d isoforms are significantly present in endosomal membranes rupress.org. While ECE-1a and ECE-1c are predominantly at the plasma membrane, they also exhibit minor localization in endosomes rupress.org. All four known ECE-1 isoforms have been shown to colocalize with early endosomal antigen 1 (EEA1), a marker for early endosomes, to varying degrees rupress.org.

ECE-1 is present on intracellular vesicles and can be internalized from the plasma membrane to endosomes, from where it can be recycled to the trans-Golgi network (TGN) ahajournals.org. Treatment of cells with chloroquine, a lysosomotropic agent, leads to the accumulation of ECE-1 in endosome compartments ahajournals.org. Studies using immunogold staining have demonstrated the colocalization of big ET-1 and ECE within a vesicular population ahajournals.org. ECE-1 residing in early endosomes is capable of degrading neuropeptides nih.govrupress.org. The intracellular ECE-1d and ECE-1b isoforms are specifically localized in recycling endosomes, with ECE-1b also found in late endosomes nih.gov. Mature ET-1 itself has been detected in transport vesicles and Weibel-Palade bodies, which are specialized storage granules in endothelial cells uniprot.orguniprot.org. Furthermore, endocytosed complexes of ET-1 bound to the ETB receptor have been observed to translocate to lysosomes for degradation researchgate.net.

A summary of the subcellular localization of ECE-1 isoforms is presented in the table below:

ECE-1 IsoformPredominant LocalizationAdditional Localization
ECE-1aPlasma membrane nih.govahajournals.orgportlandpress.comrupress.orgnih.govahajournals.orgoup.comGolgi complex nih.gov, Nuclear membrane nih.govahajournals.orgahajournals.orgphysiology.org, Endosomes nih.govrupress.org
ECE-1bIntracellular portlandpress.comnih.gov, Lysosomal nih.govahajournals.orgahajournals.orgEndosomal membranes nih.govrupress.org, Late endosomes nih.gov, Cytosolic compartment ahajournals.orgahajournals.org
ECE-1cPlasma membrane nih.govahajournals.orgportlandpress.comrupress.orgnih.govahajournals.orgoup.comGolgi complex nih.gov, Endosomes rupress.org
ECE-1dIntermediate distribution ahajournals.orgEndosomal membranes nih.govrupress.org, Recycling endosomes nih.gov

Nuclear Localization of ECE-1 and Endothelin-1

Emerging evidence suggests that components of the endothelin system, including ECE-1 and ET-1, can also be found within the nuclear compartment. ECE-1a has been shown to colocalize with nuclear membrane markers and is targeted to the nuclear membrane nih.govahajournals.orgahajournals.orgphysiology.org. Furthermore, ET-1 itself has been detected in nuclear fractions ahajournals.orgahajournals.org.

Studies have indicated that endothelin receptors, specifically ETAR and ETBR, are present at both the plasma membrane and the nuclear membranes of various cardiovascular cell types, including human cardiac, vascular smooth muscle, endocardial endothelial, and vascular endothelial cells physiology.org. In spiral ganglion neurons of mice, ETBR was predominantly immunostained within the nucleus nih.gov.

Research in certain cancer cell types has demonstrated that ET-1 stimulation can induce the association and subsequent nuclear localization of proteins such as YAP and TAZ mdpi.com. Nuclear localization of beta-catenin has also been observed following ET-1 treatment in some cancer cell lines mdpi.com. However, it is important to note that endocytosed complexes of ET-1 bound to the ETB receptor have been shown to translocate to lysosomes rather than the nuclear envelope researchgate.net.

ComponentNuclear LocalizationSpecific Location within NucleusNotes
ECE-1aYes nih.govahajournals.orgahajournals.orgphysiology.orgNuclear membrane nih.govahajournals.orgahajournals.orgphysiology.orgSubisoform specificity for nuclear localization observed ahajournals.org.
Endothelin-1 (ET-1)Yes ahajournals.orgahajournals.orgNuclear fractions ahajournals.orgahajournals.orgAlso found in transport vesicles and Weibel-Palade bodies uniprot.orguniprot.org.
ETAR ReceptorYes physiology.orgNuclear membranes physiology.orgPresent in various cardiovascular cell types physiology.org.
ETBR ReceptorYes physiology.orgnih.govNuclear membranes physiology.org, Nucleus nih.govPresent in various cardiovascular cell types physiology.org, Predominant in spiral ganglion neuron nucleus nih.gov.

Molecular and Cellular Functions of Preproendothelin and Its Derivatives in Biological Processes

Fundamental Roles in Physiological Regulation

Mechanisms of Vascular Tone Control (Vasoconstriction)

Endothelins, particularly ET-1, are among the most potent vasoconstrictors known nih.gov. Their primary mechanism of action involves binding to ETA and ETB receptors on vascular smooth muscle cells, leading to smooth muscle contraction nih.govahajournals.org. This process is mediated through the activation of several intracellular signaling pathways, including phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.net. IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC) researchgate.net. Increased intracellular calcium concentration is a key event in initiating smooth muscle contraction researchgate.netahajournals.org.

Studies have demonstrated that both ETA and ETB receptors can mediate vasoconstriction in human vessels, although the relative contribution of each receptor subtype can vary depending on the vascular bed ahajournals.orgphysiology.org. For instance, in human skin, ET-1 induced vasoconstriction is primarily mediated by ETA receptors, with minimal involvement of ETB receptors physiology.org. In contrast, studies in human forearm resistance and hand capacitance vessels suggest that both ETA and ETB receptors mediate vasoconstriction ahajournals.org.

Activation of ETB receptors on endothelial cells can also lead to the release of vasodilatory substances like nitric oxide (NO) and prostacyclin, which can counterbalance the vasoconstrictor effects of endothelins on smooth muscle nih.govmdpi.com. This highlights a complex interplay between receptor subtypes and cell types in regulating vascular tone nih.gov.

Regulation of Cell Growth and Proliferation (Mitogenic Effects)

Beyond their vasoactive properties, endothelins, particularly ET-1, are recognized as potent mitogens for various cell types, including vascular smooth muscle cells, endothelial cells, fibroblasts, keratinocytes, mesangial cells, and osteoblasts nih.goveajm.orgnih.gov. ET-1 can stimulate cell proliferation through binding to both ETA and ETB receptors eajm.org.

The mitogenic effects of ET-1 are mediated by the activation of several intracellular signaling pathways, including mitogen-activated protein kinases (MAPKs), phosphatidylinositol 3-kinase (PI3-K), and protein kinase B (PKB/Akt) nih.govingentaconnect.com. Activation of these pathways is intimately linked to the regulation of cellular hypertrophy, growth, proliferation, and survival nih.govingentaconnect.com.

Research indicates that ET-1 can induce cell cycle progression ahajournals.org. Studies in NIH3T3 cells showed that ET-1 increased the expression of cyclin D1 and the activity of cyclin-dependent kinases (cdk) 4 and 2 in a time- and dose-dependent manner ahajournals.org. These effects were found to be mediated, at least in part, by the extracellular signal-regulated kinase (ERK), protein kinase C (PKC), and phosphatidylinositol 3-kinase (PI3-K) pathways ahajournals.org.

While ET-1 can directly stimulate proliferation, it can also potentiate the mitogenic effects of other growth factors, such as platelet-derived growth factor (PDGF) nih.gov. In human smooth muscle cells, ET-1 significantly enhanced PDGF-induced proliferation, primarily via ETA receptors nih.gov.

Table 1: Signaling Pathways Involved in Endothelin-Mediated Cell Growth and Proliferation

Signaling PathwayKey Components InvolvedRole in Cell Growth/ProliferationSupporting Evidence
Mitogen-Activated Protein Kinases (MAPKs)ERK1/2, p38, JNKStimulates cell cycle progression and proliferation nih.govingentaconnect.comahajournals.orgplos.org
Phosphatidylinositol 3-Kinase (PI3-K)/AktPI3-K, Akt (PKB)Promotes cell survival and proliferation nih.govingentaconnect.comahajournals.org
Protein Kinase C (PKC)Various isoformsInvolved in signal transduction leading to proliferation nih.govahajournals.orgingentaconnect.comahajournals.org
RhoA/Rho-kinase PathwayRhoA, Rho-kinaseInvolved in Ca2+ sensitization and force generation, indirectly affects growth researchgate.netnih.gov
Ca2+/Calmodulin-Dependent Protein Kinases (CaMK)CaMKSuggested intermediary role in activating MAPK and PI3-K/PKB nih.govingentaconnect.com

Involvement in Developmental Biology (e.g., Craniofacial and Cardiac Outflow Structures, Melanocyte and Enteric Neuron Development)

The endothelin system plays crucial and conserved roles in embryonic development, particularly in the development of tissues derived from neural crest cells nih.govannualreviews.org. Two main endothelin-dependent developmental pathways have been identified, linked to specific endothelin peptides and receptors nih.govnih.gov.

The ET-1/ETA receptor axis is essential for the proper development of craniofacial structures and cardiac outflow tracts nih.govannualreviews.orgnih.gov. Studies in mice deficient in ET-1 or ETA receptors have shown severe malformations in pharyngeal arch-derived structures and the heart, leading to perinatal lethality annualreviews.orgbiologists.com. This highlights the critical role of this pathway in the patterning and development of these structures annualreviews.org.

In contrast, the ET-3/ETB receptor axis is crucial for the development of epidermal melanocytes and enteric neurons nih.govannualreviews.orgnih.gov. Mutations in the genes encoding ET-3 or ETB receptors in mice result in phenotypes characterized by white spotted coats (due to lack of melanocytes) and aganglionic megacolon (due to the absence of enteric neurons), a condition resembling human Hirschsprung disease annualreviews.orgnih.gov. These findings underscore the importance of the ET-3/ETB pathway for the migration, proliferation, and differentiation of specific neural crest cell populations nih.govresearchgate.net.

Table 2: Endothelin System Components and Associated Developmental Processes

Endothelin PeptideReceptor SubtypeKey Developmental Processes InvolvedAssociated Phenotypes in Deficient Models
ET-1ETACraniofacial development, Cardiac outflow tract developmentCraniofacial malformations, Cardiac defects, Perinatal lethality annualreviews.orgbiologists.com
ET-3ETBEpidermal melanocyte development, Enteric neuron developmentWhite spotted coat, Aganglionic megacolon (Hirschsprung disease-like) annualreviews.orgnih.gov
ET-2Not specifically linked to a distinct developmental pathway in the same manner as ET-1 and ET-3Less clearly defined specific developmental roles compared to ET-1 and ET-3Less severe or distinct developmental phenotypes in knockout models compared to ET-1 or ET-3/ETB deficiencies

Contribution to Extracellular Matrix Accumulation and Remodeling

Endothelins, particularly ET-1, are involved in the regulation of extracellular matrix (ECM) synthesis and remodeling researchgate.netnih.gov. This function is relevant in processes such as vascular remodeling and tissue fibrosis researchgate.netahajournals.org.

ET-1 can stimulate the production and deposition of ECM components, including collagen type I, collagen type III, and fibronectin, by various cell types, such as fibroblasts and vascular smooth muscle cells plos.orgresearchgate.netnih.govahajournals.org. This effect can be mediated through both ETA and ETB receptors, and can involve signaling pathways like the ERK1/2 MAPK pathway plos.orgresearchgate.netnih.gov. For instance, studies on human lamina cribrosa cells showed that ET-1 increased collagen synthesis via both ETA and ETB receptors nih.gov. In pulmonary arterial smooth muscle cells, ET-1 enhanced TGF-β1-induced deposition of collagen type-I and fibronectin, involving the ERK1/2 MAPK pathway plos.orgscienceopen.com.

In addition to stimulating ECM synthesis, ET-1 can also influence ECM degradation by affecting the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) researchgate.netnih.gov. Some studies suggest that ET-1 can inhibit the expression and activity of certain MMPs, such as matrix metalloproteinase 1, thereby limiting ECM degradation researchgate.net.

The contribution of endothelins to ECM accumulation and remodeling is implicated in the pathogenesis of various fibrotic conditions and vascular diseases researchgate.netahajournals.org.

Role in Electrolyte and Fluid Balance (e.g., Natriuresis)

The endothelin system, particularly in the kidney, plays a significant role in regulating electrolyte and fluid balance, including the control of sodium and water excretion nih.govnih.govresearchgate.net. ET-1 is highly expressed in the kidney, particularly in the renal medulla nih.gov.

In the collecting duct, ET-1 acts as an important physiological regulator of sodium and water transport nih.govnih.gov. It can inhibit sodium and water reabsorption, thereby promoting natriuresis (sodium excretion) and diuresis (water excretion) nih.govnih.gov. This effect is primarily mediated through the activation of ETB receptors in the collecting duct nih.govnih.gov. However, recent studies suggest that ETA receptor stimulation in the renal medulla can also be natriuretic and diuretic, at least in females nih.govphysiology.org.

The collecting duct endothelin system is thought to act as a compensatory mechanism to maintain volume homeostasis in response to conditions like high sodium intake nih.govnih.gov. Dysregulation of this system can contribute to salt-sensitive hypertension nih.gov. Studies have shown that blockade of endothelin receptors can lead to fluid retention, highlighting the role of endogenous endothelins in promoting sodium and water excretion nih.govahajournals.org.

Interplay with Other Signaling Systems

The endothelin system interacts and cross-talks with numerous other signaling systems, influencing a wide range of physiological and pathological processes. These interactions can modulate the synthesis, release, receptor expression, and downstream effects of endothelins and the other involved mediators.

A significant interaction exists between the endothelin system and the renin-angiotensin-aldosterone system (RAAS), two major regulators of blood pressure and cardiovascular function nih.govoup.comscispace.com. Angiotensin II (Ang II), a key component of the RAAS, can stimulate the expression of the preproendothelin-1 gene and the synthesis of ET-1 in vascular smooth muscle cells and endothelial cells nih.govoup.comscispace.comresearchgate.net. Conversely, ET-1 can influence the RAAS by inhibiting renin synthesis and stimulating aldosterone (B195564) secretion nih.govoup.comscispace.com. The interaction between these systems is complex and contributes to the regulation of vascular tone and target organ damage nih.govoup.comscispace.comahajournals.org.

Endothelins also interact with the nitric oxide (NO) and prostaglandin (B15479496) systems, which are crucial for regulating vascular tone nih.govresearchgate.netfrontiersin.org. ETB receptor activation on endothelial cells stimulates the production of vasodilatory substances like NO and prostacyclin nih.govmdpi.comfrontiersin.org. NO, in turn, can inhibit ET-1 synthesis and release mdpi.com. There is also evidence of cross-talk where decreased NO bioavailability can lead to increased ET-1 expression ahajournals.org. The balance between the vasoconstrictor effects of endothelins and the vasodilatory effects of NO and prostaglandins (B1171923) is critical for maintaining vascular homeostasis nih.govresearchgate.net.

Furthermore, the endothelin system interacts with growth factors, cytokines, and components of the clotting and fibrinolysis cascades scispace.com. These interactions can influence cell proliferation, inflammation, and tissue remodeling nih.govplos.orgnih.govresearchgate.net. For example, ET-1 can enhance the mitogenic effects of growth factors like PDGF and interact with TGF-β1 to promote ECM deposition nih.govplos.orgscienceopen.com.

Table 3: Interplay of the Endothelin System with Other Signaling Systems

Interacting SystemNature of InteractionPhysiological/Pathological RelevanceSupporting Evidence
Renin-Angiotensin-Aldosterone System (RAAS)Ang II stimulates ET-1 production; ET-1 influences renin and aldosterone secretion.Regulation of blood pressure, vascular tone, and target organ damage. nih.govoup.comscispace.comresearchgate.netahajournals.org
Nitric Oxide (NO) SystemETB receptors stimulate NO production; NO inhibits ET-1 synthesis.Regulation of vascular tone, counteracting vasoconstriction. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org
Prostaglandin SystemETB receptors stimulate prostaglandin production; interactions influence vascular tone.Regulation of vascular tone, particularly in the kidney. nih.govresearchgate.netfrontiersin.org
Growth Factors (e.g., PDGF, TGF-β1)ET-1 can potentiate growth factor effects; interactions influence cell proliferation and ECM.Cell growth, proliferation, vascular remodeling, fibrosis. nih.govplos.orgscienceopen.com
CytokinesCan influence this compound mRNA expression.Inflammation, tissue responses. nih.gov

Crosstalk with Nitric Oxide System

The endothelin system and the nitric oxide (NO) system represent two key endothelium-derived factors that play counterbalancing roles in the regulation of vascular tone and homeostasis. physiology.orgjuniperpublishers.comahajournals.org Under normal physiological conditions, a significant interaction, or crosstalk, exists between these two systems. physiology.orgnih.gov

Research findings indicate that NO exerts an inhibitory influence on the endothelin pathway at multiple levels. NO has been shown to tonically inhibit ET-1 synthesis and release from endothelial cells. physiology.orgjuniperpublishers.comahajournals.org This inhibition can occur through modulation of ET-1 gene expression, where NO can suppress the transcription or translation of the this compound gene. physiology.org Additionally, NO may influence the processing of big endothelin-1 (B181129) to mature ET-1 or affect the exocytosis of ET-1 stored in endothelial granules like Weibel-Palade bodies. ahajournals.org

Conversely, ET-1 can stimulate the production of NO by endothelial cells, primarily through the activation of ETB receptors located on the endothelium. physiology.orgahajournals.orgresearchgate.netnih.gov This ETB receptor-mediated NO release can serve as a negative feedback mechanism, counteracting the potent vasoconstrictor effects of ET-1 mediated by ETA receptors on vascular smooth muscle cells. physiology.orgahajournals.org

The balance between NO and ET-1 is crucial for maintaining normal vascular function. physiology.orgjuniperpublishers.com A disruption in this balance, often characterized by diminished NO bioavailability and/or increased ET-1 production or activity, is a hallmark of endothelial dysfunction and contributes to the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis. physiology.orgahajournals.orgjuniperpublishers.comdiabetesjournals.org Studies involving the inhibition of NO synthase (NOS), the enzyme responsible for NO production, have demonstrated a resultant increase in ET-1-mediated vasoconstriction, highlighting the physiological importance of NO's inhibitory effect on the endothelin system. physiology.orgahajournals.orgnih.govahajournals.org For instance, in human forearm resistance vessels, the vasoconstrictor response to NOS inhibition was significantly blunted by nonselective or selective ETB receptor blockade, suggesting that ET-1 contributes to vascular tone by stimulating NO activity via ETB receptors. ahajournals.org

Experimental data from cultured cells and isolated vessels have provided insights into the mechanisms of NO-mediated inhibition of ET-1 release. While direct in vivo evidence demonstrating acute NO inhibition of ET-1 release is less common, in vitro studies support this mechanism. ahajournals.org

The complex interplay between the NO and endothelin systems underscores their critical roles in the regulation of vascular tone and their involvement in the development and progression of vascular pathologies when this delicate balance is disturbed.

Interactions with Renin-Angiotensin System

The endothelin system also engages in significant crosstalk with the renin-angiotensin system (RAS), two of the most potent vasopressor systems in the body. scispace.comnih.gov Angiotensin II (Ang II), a key effector peptide of the RAS, has been shown to stimulate the endothelin system. scispace.comnih.govoup.comphysiology.org

Research indicates that Ang II can upregulate the expression of the this compound-1 gene and subsequently increase the synthesis and release of ET-1 in various cell types, including vascular smooth muscle cells and endothelial cells. scispace.comnih.govoup.comphysiology.org This effect is mediated, at least in part, through Ang II acting via AT1 receptors, which are coupled to intracellular signaling pathways involving protein kinase C. scispace.comoup.com

The endothelin system, in turn, can influence the RAS. ET-1 has been reported to exert multifaceted effects on components of the RAS, including dose-dependent inhibition of renin synthesis and stimulation of aldosterone secretion from the adrenal cortex. scispace.comnih.govoup.com The adrenal cortex, specifically the zona glomerulosa, contains abundant ET-1 receptors, suggesting a direct effect of ET-1 on aldosterone production. scispace.comnih.govoup.com Studies in humans indicate that both ETA and ETB receptor subtypes are involved in regulating the transcription of the aldosterone synthase gene. oup.com

The interaction between Ang II and ET-1 is implicated in mediating some of the biological effects attributed to Ang II, particularly in the cardiovascular system and kidneys. scispace.comnih.govoup.comahajournals.org For example, endogenously produced ET-1 has been shown to contribute to the hypertrophic response of cardiomyocytes induced by Ang II. scispace.comnih.govoup.com In glomerular mesangial cells, both ET-1 and Ang II can stimulate matrix protein synthesis and cell proliferation, and evidence suggests a potential interaction between the two peptides in these processes. ahajournals.orgnih.gov Studies in cultured rat mesangial cells demonstrated that both ET-1 and Ang II increased fibronectin synthesis and cell proliferation in a dose-dependent manner, mediated via ETA and AT1 receptors, respectively. ahajournals.orgnih.gov Furthermore, experiments using receptor antagonists showed that blocking one system could diminish the effects of the other, suggesting a complex interrelation. nih.gov

In vivo studies investigating the interactions between the endothelin system and the RAS have yielded complex and sometimes conflicting results, depending on the experimental model and conditions. scispace.comnih.govoup.com However, there is evidence suggesting that ET and the RAS closely interact to regulate vascular resistance. nih.govahajournals.org Blocking ETA receptors has been shown to stimulate the circulating RAS, potentially as a compensatory mechanism to maintain vascular tone. nih.govahajournals.org This interaction provides a physiological basis for observed synergistic hypotensive effects when both systems are targeted pharmacologically. nih.govahajournals.org

The intricate crosstalk between the endothelin system and the renin-angiotensin system highlights their integrated roles in regulating blood pressure, fluid and electrolyte balance, and cardiovascular and renal function. Dysregulation of this interaction contributes to the pathophysiology of conditions like hypertension and chronic kidney disease. scispace.comnih.govphysiology.orgresearchgate.net

Mechanistic Roles of Preproendothelin in Pathophysiological Contexts

Contributions to Vascular Disease Mechanisms

The endothelin system, initiated by the transcription and translation of preproendothelin mRNA, plays a pivotal role in the mechanisms underlying various vascular diseases. Aberrant regulation of this system contributes to alterations in vascular tone, structural remodeling of blood vessels, and the development of conditions such as pulmonary arterial hypertension and atherosclerosis nih.govoup.comfrontiersin.org.

Role in Endothelial Dysfunction

Endothelial dysfunction is a state characterized by impaired normal endothelial cell functions, including the regulation of vascular tone and the maintenance of an antithrombotic and anti-inflammatory surface ahajournals.org. This compound, as the precursor to the potent vasoconstrictor ET-1, is intimately involved in the development of this dysfunction. Elevated expression of this compound-1 mRNA and the subsequent increase in ET-1 production by endothelial cells disrupt the balance of vasoactive mediators, favoring vasoconstriction and contributing to a pro-atherogenic environment oup.comahajournals.org. Research indicates that stimuli such as thrombin can induce this compound-1 gene expression in endothelial cells via protein tyrosine kinase-linked mechanisms, illustrating a pathway through which endothelial dysfunction can be initiated or exacerbated ahajournals.org. Conversely, studies have shown that interventions like treatment with simvastatin (B1681759) can reduce the basal transcription rate of the this compound-1 gene in bovine aortic endothelial cells, suggesting a potential mechanism for the beneficial effects of statins on endothelial function ahajournals.org. Furthermore, altered this compound-1 expression has been noted in specific vascular pathologies; for example, its repression in the intranidal vasculature of intracranial arteriovenous malformations suggests a role in the abnormal vascular phenotype observed in these lesions nih.gov.

Mechanisms in Vascular Remodeling and Atherosclerosis

Vascular remodeling, defined as structural and functional alterations of the blood vessel wall, is a hallmark of atherosclerosis and other vascular diseases frontiersin.orgfrontiersin.orgmdpi.com. The mature product of this compound processing, ET-1, is a key contributor to this remodeling due to its potent mitogenic and pro-fibrotic effects on vascular smooth muscle cells (VSMCs) researchgate.netnih.gov. ET-1, acting primarily through ETA and ETB receptors on VSMCs, stimulates their proliferation and the excessive deposition of extracellular matrix components, including collagen and fibronectin, leading to thickening and stiffening of the vascular wall nih.govmdpi.comahajournals.org.

Pathogenesis of Pulmonary Arterial Hypertension (Mechanistic Aspects)

Pulmonary arterial hypertension (PAH) is a severe and progressive disease characterized by a significant increase in pulmonary vascular resistance, ultimately leading to right ventricular failure nih.govaginganddisease.orgnih.gov. The pathogenesis of PAH is multifactorial and involves complex mechanisms, including endothelial dysfunction, sustained pulmonary vasoconstriction, and extensive vascular remodeling nih.govoup.comaginganddisease.org. The endothelin system is heavily implicated in PAH, with elevated levels of ET-1 detected in the plasma and lung tissue of affected individuals nih.govoup.com.

Increased expression of this compound-1 and its product ET-1 has been consistently observed in the endothelial cells of pulmonary arteries in patients with PAH, particularly in areas exhibiting medial thickening and intimal fibrosis nih.govoup.com. ET-1 contributes to the elevated pulmonary vascular resistance through its potent vasoconstrictive effects mediated by ETA and ETB receptors located on pulmonary arterial smooth muscle cells (PASMCs) nih.govoup.com. Furthermore, ET-1 promotes the proliferation of both PASMCs and endothelial cells, contributing to the characteristic vascular remodeling seen in PAH, including intimal and medial thickening and the formation of complex plexiform lesions nih.govnih.gov. The observed shift in the balance between vasodilators/antimitotics and vasoconstrictors/mitogens, favoring the latter like ET-1, is a key aspect of the underlying endothelial dysfunction in PAH oup.com. The critical mechanistic role of the endothelin system in PAH is underscored by the therapeutic efficacy of endothelin receptor antagonists in managing this condition nih.goversnet.org.

Involvement in Organ Fibrosis and Remodeling

Beyond its significant roles in vascular pathology, the endothelin system, initiated by this compound synthesis, is also involved in mediating fibrotic processes and tissue remodeling in various organs, including the liver and kidneys. Organ fibrosis is characterized by the excessive deposition of extracellular matrix proteins, leading to architectural distortion and impaired organ function mdpi.comnih.gov.

Mechanisms in Liver Fibrogenesis

Liver fibrogenesis is a dynamic process representing a wound-healing response to chronic liver injury. It involves the activation of hepatic stellate cells (HSCs) from a quiescent state to a myofibroblast-like phenotype, characterized by increased proliferation and the excessive production of extracellular matrix proteins josorge.comresearchgate.net. Endothelin-1 (B181129), produced by activated HSCs, plays a substantial role in promoting HSC proliferation, contributing to fibrogenesis, and inducing contraction, which is thought to be mechanistically linked to the development of portal hypertension in cirrhosis nih.govphysiology.orgphysiology.org.

Studies have demonstrated a prominent increase in this compound-1 mRNA expression in HSCs during their activation in cell culture nih.govphysiology.orgphysiology.org. This elevated expression of the precursor leads to increased synthesis and release of mature ET-1, which then exerts its profibrotic effects on HSCs nih.govphysiology.orgphysiology.org. Research has also shed light on the regulatory mechanisms governing this compound-1 expression in HSCs. For instance, Interferon-gamma (IFNγ), a cytokine known to inhibit stellate cell activation and fibrogenesis, has been shown to negatively regulate this compound-1 mRNA expression and subsequent ET-1 peptide production in HSCs nih.govphysiology.orgphysiology.org. This inhibitory effect is associated with the suppression of key signaling pathways, including JNK, AP-1, and Smad3, which are involved in the transcriptional regulation of this compound-1 nih.govphysiology.orgphysiology.org. These findings underscore the intricate mechanisms by which this compound expression is modulated during liver fibrogenesis and its contribution to the disease process.

Renal Pathogenesis (e.g., Glomerulosclerosis, Interstitial Fibrosis)

The endothelin system is also implicated in the pathogenesis of chronic kidney disease, contributing to structural damage such as glomerulosclerosis and interstitial fibrosis researchgate.netmdpi.comnih.govuninet.edu. ET-1 is synthesized by various cell types within the kidney, including endothelial and mesangial cells, and its levels are often elevated in kidney diseases associated with conditions like hyperglycemia, hypertension, and acidosis researchgate.net.

In models of progressive renal disease, enhanced renal gene expression and synthesis of ET-1 have been observed, with levels correlating with the severity of interstitial fibrosis and glomerulosclerosis uninet.edu. ET-1 acts as a profibrotic mediator in the kidney, potentially accumulating in the interstitial space and stimulating the proliferation of interstitial fibroblasts and the synthesis of extracellular matrix proteins uninet.edu. Direct evidence for the role of the endothelin system in renal damage comes from studies using transgenic animals overexpressing human ET-1 or ET-2, which develop renal fibrosis and glomerulosclerosis even in the absence of systemic hypertension uninet.edu.

The profibrotic actions of ET-1 in the kidney are mediated through its receptors, influencing downstream signaling pathways that promote the excessive accumulation of extracellular matrix proteins mdpi.com. This deposition of collagen and other matrix components within the glomerular and tubulointerstitial compartments disrupts normal kidney architecture and function, ultimately leading to glomerulosclerosis and tubulointerstitial fibrosis mdpi.comnih.gov. The interaction between the endothelin system and other profibrotic mediators, such as transforming growth factor-beta (TGF-β), is also crucial in driving renal fibrosis researchgate.netmdpi.comnih.gov.

Cardiac Remodeling Mechanisms

The endothelin system, originating from this compound, significantly contributes to cardiac remodeling, the structural and functional changes in the heart in response to stress or injury. ET-1, derived from prepro-ET-1, is a key mediator in this process. Pressure overload, for instance, has been shown to increase levels of this compound-1 mRNA in hypertrophied rat myocardium. physiology.org Similarly, in models of chronic heart failure, both cardiac ET-1 peptide and this compound-1 mRNA levels are elevated. physiology.org

Research indicates that ET-1 can directly influence cardiac myocyte size, promoting hypertrophy, and stimulate the organization of sarcomeres. physiology.org It also activates protein synthesis and the transcription of genes associated with hypertrophy. physiology.org Beyond myocytes, ET-1 promotes the proliferation of cardiac fibroblasts, which are crucial for extracellular matrix remodeling and fibrosis development in the heart. physiology.orgnih.gov Inhibition of the ET-1 system has been shown to reduce the development of cardiac fibrosis in hypertensive rats and decrease myocardial fibrosis in rats with heart failure following myocardial infarction. physiology.org Studies using dual ET-A/ET-B receptor antagonists have demonstrated improvements in cardiac remodeling in heart failure with preserved ejection fraction (HFpEF) by reducing hypertrophy and stiffness. nih.gov This reduction in hypertrophy has been associated with the inhibition of mef2a expression in cardiomyocytes. nih.gov Furthermore, such antagonists decreased left ventricular collagen content and altered the expression of titin transcript variants, indicating a modulation of myocardial stiffness. nih.gov Mechanical stretch, a factor in cardiac load, distinctly regulates the expression of endothelin system genes in cardiac myocytes and fibroblasts, highlighting the role of mechanotransduction in ET-1 production and its impact on cardiac pathology. physiology.orgoulu.fi

Role in Aberrant Cell Proliferation and Cancer Pathogenesis

The endothelin-1 peptide, processed from this compound, is deeply implicated in the pathogenesis and progression of various cancers. researchgate.netresearchgate.netnih.gov Elevated expression of ET-1 and its receptors (ETAR and ETBR) is frequently observed in numerous malignancies, including prostate, ovarian, breast, colorectal, and bladder cancers. nih.gov The ET-1 system contributes to several hallmarks of cancer, such as sustained proliferative signaling, resistance to cell death, and the induction of angiogenesis and metastasis. researchgate.netmdpi.com

Activation of Proliferation, Survival, and Invasiveness Pathways

ET-1 acts as a mitogenic peptide, activating multiple pathways that drive cell proliferation, survival, and invasiveness in different cancer types. researchgate.netresearchgate.netmdpi.com Binding of ET-1 to its receptors, particularly ETAR, triggers various signal transduction cascades in tumor cells. nih.gov These pathways can inhibit apoptosis, thereby boosting the survival and growth of tumor cells. researchgate.net ET-1 also promotes the proliferation of cancer cells. researchgate.netatauni.edu.tr

Furthermore, ET-1 signaling contributes to the invasive behavior of tumor cells. It can induce the epithelial-mesenchymal transition (EMT), a process crucial for metastasis. researchgate.netmdpi.com ET-1 signaling through ETAR, coupled to Gαq/11, can activate the GTPase Rho, which in turn affects the Hippo pathway and coordinates actin cytoskeletal remodeling. mdpi.com This remodeling, along with the degradation of the basement membrane, contributes to the formation of invadopodia, cellular protrusions that facilitate tumor cell invasion. mdpi.com Studies have shown that silencing ET-1 in lung cancer cells can decrease the expression of RhoA/C, consistent with ET-1's role in invasiveness. mdpi.com ET-1 also influences the tumor microenvironment, promoting interactions between fibroblasts and cancer cells that can further tumor progression and metastasis. nih.gov It can induce the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in the degradation of the extracellular matrix, facilitating invasion and metastasis. nih.govmdpi.com

Promotion of Cancer Stem Cell Traits

Emerging research highlights a role for the endothelin pathway, specifically involving endothelin-converting enzyme-1 isoform c (ECE1c), in promoting cancer stem cell (CSC) traits. ECE1 is responsible for the final cleavage of Big ET-1 to mature ET-1. researchgate.net Studies have demonstrated that the isoform ECE1c can heighten aggressiveness by promoting CSC traits in various cancers, including colorectal cancer and glioblastoma. researchgate.netnih.govnih.govmdpi.com

The stability of ECE1c appears to be crucial for this effect. Phosphorylation of ECE1c by protein kinase CK2 has been shown to enhance its stability and promote invasiveness. nih.gov This enhanced stability is hypothesized to protect ECE1c from proteasomal degradation. nih.gov Overexpression of a stable mutant form of ECE1c (ECE1cK6R) in glioblastoma cells promoted self-renewal and enriched a stem-like population characterized by enhanced neurospheroid formation and increased expression of stem-like surface markers. nih.govmdpi.com These cells also exhibited increased resistance to chemotherapy drugs and enhanced metastasis-associated traits like altered adhesion, increased migration, and invasion. mdpi.com Similar findings have been observed in colorectal cancer cells overexpressing stable ECE1c, showing enhanced stemness gene expression, chemoresistance, self-renewal, and increased tumor growth and metastasis in vivo. nih.gov These data suggest that increased ECE1c stability, potentially mediated by CK2-dependent phosphorylation, contributes to the acquisition of CSC-like phenotypes and heightened aggressiveness. nih.govmdpi.com

Contribution to Inflammatory Processes

The endothelin system, through the action of ET-1, contributes significantly to inflammatory processes. ET-1 can modulate vascular permeability, a critical aspect of the immune response, leading to increased extravasation in various vascular beds. mdpi.com It also plays a role in increasing the expression of leukocyte adhesion molecules, such as ICAM-1, VCAM-1, and e-selectin, on endothelial cells. nih.gov This upregulation facilitates the recruitment, binding, and infiltration of immune cells into injured tissues, thereby potentiating inflammation. nih.gov

ET-1 can stimulate the synthesis of inflammatory mediators, contributing to vascular dysfunction. nih.gov High levels of ET-1 have been found in inflammatory cells like alveolar macrophages and leukocytes, as well as in fibroblasts. nih.gov ET-1 is known to induce the production of proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from monocytes. mdpi.com These cytokines can promote chemotaxis, a process also stimulated by ET-1. mdpi.com This creates a positive feedback loop, as these cytokines can, in turn, stimulate ET-1 synthesis and release. mdpi.com ET-1 has also been shown to activate phospholipase A2, an enzyme involved in the metabolism of arachidonic acid into potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. finsnes.no Furthermore, ET-1 can stimulate mast cells, leading to degranulation and the release of inflammatory cytokines like TNF-α and IL-6. nih.gov The involvement of ET-1 in inflammatory processes has been demonstrated in various infectious diseases and inflammatory disorders, including sepsis, pneumonia, and pulmonary fibrosis. atsjournals.orgnih.gov

Methodological Approaches in Preproendothelin Research

Gene Expression Analysis Techniques

Understanding the factors that control the synthesis of preproendothelin begins with analyzing the expression of its corresponding messenger RNA (mRNA). Several powerful techniques are utilized to quantify and localize this compound mRNA, providing insights into the transcriptional and post-transcriptional regulation of this crucial precursor.

Quantitative Real-Time Polymerase Chain Reaction (qPCR)

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a cornerstone for the sensitive and specific measurement of this compound-1 (EDN1) mRNA levels. This technique allows for the amplification and simultaneous quantification of a targeted DNA molecule. In the context of this compound research, total RNA is first extracted from cells or tissues and then reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for the qPCR reaction, which uses specific primers designed to amplify a unique sequence within the EDN1 gene. amsbio.comorigene.com The amplification process is monitored in real-time through the use of fluorescent dyes or probes, and the level of fluorescence is directly proportional to the amount of amplified product.

Researchers have employed qPCR to investigate the regulation of EDN1 expression in various cell types and conditions. For example, studies have used qPCR to demonstrate that the knockdown of certain transcription factors, such as KLF4, PPARγ, and VDR, leads to an increase in EDN1 mRNA levels in pulmonary artery endothelial cells. nih.gov Furthermore, qPCR has been instrumental in quantifying the expression of this compound-1 mRNA in renal needle biopsies, providing valuable data for understanding the role of the endothelin system in human kidney physiology and disease. nih.gov

Table 1: Examples of qPCR Applications in this compound Research
Experimental ConditionCell/Tissue TypeKey FindingReference
Knockdown of PPARγPulmonary Artery Endothelial Cells1.31-fold increase in EDN1 mRNA nih.gov
Analysis of renal tissueHuman Renal Cortical Needle BiopsiesMean preproET-1 mRNA level of 213 ± 28 amol/µg total RNA in living donors nih.gov
Comparison of diabetic and non-diabetic donorsHuman RetinasSignificant upregulation of ET-1 mRNA in diabetic retinas researchgate.net

Northern Blot Analysis

Northern blot analysis is a classic technique used to detect and quantify specific RNA molecules in a sample. This method involves separating RNA by size using gel electrophoresis and then transferring the size-separated RNA to a solid support, typically a nitrocellulose or nylon membrane. The membrane is then incubated with a labeled probe, a single-stranded DNA or RNA molecule with a sequence complementary to the target this compound mRNA. The probe hybridizes to the target mRNA, and the signal from the label is detected, providing information about the size and abundance of the this compound mRNA.

Northern blotting has been pivotal in characterizing this compound mRNA. Early studies used this technique to show that a single 2.3-kb this compound-1 mRNA is expressed not only in endothelial cells but also in various bovine tissues, including the lung, brain, heart, and kidney. ovid.com This technique has also been used to investigate the regulation of this compound-1 mRNA expression. For instance, Northern blot analysis revealed that in cultured endothelial cells, this compound-1 mRNA has a short half-life of about 15 minutes and its levels are rapidly induced by certain stimuli. nih.gov Furthermore, studies on preeclamptic placentas have utilized Northern blotting to demonstrate an increased expression of endothelin-1 (B181129) mRNA compared to normal pregnancies. oup.comoup.comnih.gov

Reporter Gene Assays (e.g., Luciferase Constructs)

Reporter gene assays are a powerful tool for studying the regulatory elements of a gene, such as its promoter. In the context of this compound research, these assays are used to identify and characterize the DNA sequences that control the transcription of the EDN1 gene. The general principle involves cloning the promoter region of the this compound gene upstream of a reporter gene, such as the luciferase gene, in a plasmid vector. jci.orgthermofisher.comnih.gov This construct is then introduced into cultured cells.

If the this compound promoter is active in these cells, it will drive the transcription of the luciferase gene, leading to the production of the luciferase enzyme. The activity of the luciferase enzyme is then measured by adding its substrate, luciferin, and quantifying the resulting light emission. The amount of light produced is directly proportional to the activity of the this compound promoter. nih.govyoutube.com By creating various deletions or mutations in the promoter sequence, researchers can pinpoint specific regulatory elements that are crucial for gene expression. Studies have utilized luciferase reporter assays to demonstrate that the 5'-flanking region of the murine this compound-1 promoter contains endothelial-specific elements. jci.org

In Situ Hybridization for Cellular Localization of mRNA

In situ hybridization (ISH) is a technique that allows for the visualization of specific nucleic acid sequences within the context of intact tissues or cells. This method provides crucial spatial information about gene expression, revealing which specific cell types are producing this compound mRNA. The technique involves hybridizing a labeled nucleic acid probe, complementary to the this compound mRNA sequence, directly to a tissue section. nih.govjohnshopkins.edu The probe's label can be a radioactive isotope or a fluorescent molecule, which is then detected to reveal the location of the target mRNA.

ISH has been instrumental in mapping the cellular sites of this compound synthesis in various tissues. For example, in the rat, ISH has shown that this compound mRNA is localized to respiratory epithelial cells in the lung, the renal medulla vasa recta, and the iris of the eye. nih.govjohnshopkins.edu In pathological conditions, such as congestive heart failure following myocardial infarction in rats, ISH has revealed that this compound-1 mRNA is predominantly localized over the granulation tissue in the infarcted region of the heart. nih.gov Similarly, in hypertensive rats, ISH has demonstrated robust increases in endothelin-1 mRNA levels specifically within the endothelial cell layer of mesenteric blood vessels and the aorta. oup.com

Protein Analysis Techniques

While gene expression analysis provides insights into the synthesis of this compound mRNA, it is equally important to quantify the resulting peptides. Protein analysis techniques are essential for measuring the levels of this compound-derived peptides, including big endothelin-1 and the mature endothelin-1, in biological samples.

Immunoassays (e.g., Radioimmunoassay, ELISA for Peptide Quantification)

Immunoassays are a class of bioanalytical methods that utilize the specificity of the antigen-antibody reaction to detect and quantify molecules. In this compound research, Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly used immunoassays.

Radioimmunoassay (RIA) was one of the earliest methods developed for the sensitive quantification of endothelin peptides. This competitive immunoassay involves a radioactive isotope-labeled antigen (e.g., 125I-endothelin-1) competing with the unlabeled antigen in a sample for a limited number of antibody binding sites. By measuring the amount of radioactivity bound to the antibody, the concentration of the unlabeled antigen in the sample can be determined. A specific and sensitive RIA for endothelin-1 in human plasma has been developed, allowing for the measurement of circulating levels of this potent vasoconstrictor. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a more commonly used immunoassay today due to its high sensitivity, specificity, and non-radioactive nature. In a typical sandwich ELISA for endothelin-1, a capture antibody specific for the peptide is coated onto the wells of a microplate. rndsystems.comthermofisher.com The sample is added, and any endothelin-1 present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to a different epitope on the captured endothelin-1. Finally, a substrate for the enzyme is added, and the resulting color change or light emission is measured, which is proportional to the concentration of endothelin-1 in the sample. raybiotech.com ELISA kits are commercially available for the quantification of both endothelin-1 and its precursor, big endothelin-1, in various biological fluids, including serum, plasma, urine, and cell culture supernatants. rndsystems.comalpco.com

Table 2: Characteristics of Immunoassays for Endothelin Peptides
Assay TypeTarget PeptideSample TypesAssay Range/SensitivityReference
ELISA (Big Endothelin-1)Big Endothelin-1Serum, EDTA plasma, urine, cell culture supernatantsRange: 0-3 pmol/L; Sensitivity: 0.02 pmol/L alpco.com
ELISA (Endothelin-1)Endothelin-1Cell culture supernates, serum, plasma, urineRange: 0.4 - 25 pg/mL; Sensitivity: 0.207 pg/mL rndsystems.com
Radioimmunoassay (Endothelin-1)Endothelin-1Human plasmaSensitivity: 0.33 fmol/100 µl nih.gov
ELISA (Endothelin-1)Endothelin-1Plasma, serum, supernatant, urineRange: 0.781-100 pg/mL; Sensitivity: 0.579 pg/mL thermofisher.com

Proteomic Approaches for Post-Translational Modification Analysis

The analysis of post-translational modifications (PTMs) is crucial for understanding the complete biological function of this compound. Mass spectrometry-based proteomics has become a cornerstone for identifying and characterizing PTMs. nih.govucl.ac.uk Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. nih.govnih.gov

In a typical workflow, proteins of interest are isolated and then enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography before being introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the amino acid sequence and the precise location of any modifications.

While direct, large-scale proteomic studies detailing the PTMs of this compound itself are not extensively documented in the available literature, the techniques have been successfully applied to related components of the endothelin system. For instance, proteomic analysis has been used to identify targets of endothelin-1 signaling in cardiomyocytes and to investigate protein phosphorylation changes in response to endothelin-1. nih.govucl.ac.uk One study successfully used immunoassays and LC-MS/MS to identify several peptide products derived from the processing of this compound-1 in conditioned media from cultured endothelial cells. nih.govresearchgate.net Furthermore, glycoproteomic analysis of the secretome of human umbilical vein endothelial cells (HUVECs) has demonstrated the potential of these methods to characterize key modifications of secreted proteins. vascular-proteomics.com These approaches could be readily adapted to investigate the full spectrum of this compound PTMs, which may include glycosylation, phosphorylation, and proteolytic cleavages that are critical for its conversion into bioactive peptides.

Table 1: Proteomic Techniques in Endothelin System Research
TechniqueApplicationKey Findings/Potential
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Identification of this compound-1 derived peptides in cell culture media. nih.govresearchgate.netSuccessfully identified NT-proET-1, Endothelin-Like Domain Peptide (ELDP), and CT-proET-1. nih.govresearchgate.net
Tandem Mass Tag (TMT) Labeling & LC-MS/MSQuantitative analysis of proteome changes in cardiomyocytes after endothelin-1 treatment. nih.govIdentified 75 significantly altered proteins, revealing pathways involved in proliferation. nih.gov
Glycoproteomic Analysis (HILIC enrichment & HCD-ETD)Characterization of glycosylation in the secretome of endothelial cells. vascular-proteomics.comIdentified 121 glycosylation sites on 86 proteins, demonstrating a method applicable to this compound. vascular-proteomics.com

Immunofluorescence and Confocal Microscopy for Subcellular Localization

Determining the precise location of this compound within a cell is key to understanding its processing and trafficking. Immunofluorescence and confocal microscopy are powerful imaging techniques used to visualize the subcellular localization of specific proteins. nih.gov This method involves using fluorescently labeled antibodies that specifically bind to the target protein, in this case, this compound.

The process begins with fixing cells or tissues to preserve their structure, followed by permeabilization to allow antibodies to enter the cell. A primary antibody, which recognizes this compound, is introduced. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is added. The fluorescent signal can then be detected using a confocal microscope. This type of microscope uses a laser to excite the fluorescent dye and a pinhole to eliminate out-of-focus light, resulting in high-resolution, optically sectioned images.

Studies have utilized these techniques to map the expression driven by the this compound-1 promoter. In transgenic mice, a reporter gene linked to the this compound-1 promoter was visualized using immunohistochemistry. nih.govjci.org The results showed high levels of expression in the endothelial cells of arteries and, to a lesser extent, in veins and capillaries. nih.gov Significant expression was also observed in arterial smooth muscle cells. nih.gov This indicates that the machinery for this compound transcription is active in these specific cell types and locations within the vascular wall. nih.govjci.org Processing of the precursor protein is known to occur intracellularly, within the constitutive secretory pathway, starting in the endoplasmic reticulum and progressing through the trans-Golgi network into secretory vesicles. nih.gov Confocal microscopy can be instrumental in tracking this transit from synthesis to secretion.

Cellular Models for In Vitro Studies

In vitro cell culture models are indispensable for studying the regulation and function of this compound in a controlled environment. Different cell types are used to reflect the diverse roles of the endothelin system in various tissues.

Endothelial Cell Cultures (e.g., HUVECs, PAECs)

Endothelial cells are the primary source of endothelin-1, making their culture a fundamental model for this compound research. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and well-characterized model. Studies using HUVECs have shown that the expression of this compound-1 mRNA is dynamically regulated by mechanical forces, such as laminar shear stress. Long-term application of arterial levels of shear stress leads to a dose-dependent downregulation of this compound-1 mRNA.

Pulmonary Artery Endothelial Cells (PAECs) are another critical model, particularly for studies related to pulmonary hypertension, where the endothelin system is known to be upregulated. Research on PAECs helps to elucidate the specific mechanisms of this compound processing and endothelin-1 production in the pulmonary vasculature.

Hepatic Stellate Cell Lines

Hepatic stellate cells (HSCs) play a significant role in liver fibrosis. nih.gov In their activated state, these cells are known to produce endothelin-1. nih.govnih.gov Immortalized HSC lines provide a valuable and reproducible tool for investigating the molecular mechanisms that control this compound expression in the context of liver disease. sciepublish.comresearchgate.netmdpi.com

Research has demonstrated that this compound-1 is a target of regulatory cytokines in activated HSCs. For instance, Interferon-gamma (IFNγ), a Th1 cytokine, has been shown to negatively regulate the expression of this compound-1 mRNA in these cells. nih.gov This inhibitory effect is mediated through the suppression of JNK phosphorylation, which in turn leads to a decrease in the transcription of the this compound-1 gene. nih.gov

Cardiac Myocyte and Fibroblast Cultures

The heart is a major site of endothelin-1 action, and primary cultures of cardiac myocytes and fibroblasts are essential for understanding the role of this compound in cardiac physiology and pathology. These co-existing cell types often exhibit different responses to the same stimuli.

Studies have shown that mechanical stimuli, such as stretching, differentially regulate this compound-1 gene expression in these two cell types. In neonatal rat ventricular myocytes, cyclic mechanical stretch activates this compound-1 gene expression, leading to increased mRNA levels and secretion of endothelin-1. Conversely, the same stretching stimulus inhibits this compound-1 gene expression in cardiac fibroblasts.

Mesangial Cell Cultures

Glomerular mesangial cells are crucial in regulating glomerular filtration and are implicated in the pathogenesis of various kidney diseases. Cultured human mesangial cells have been shown to constitutively express the this compound gene and release endothelin.

The expression of this compound in these cells is upregulated by several factors involved in renal inflammation and disease progression. Co-stimulation with thrombin and tumor necrosis factor-alpha (TNFα) results in a strong and sustained upregulation of this compound-1 mRNA. This synergistic effect is dependent on the p38 mitogen-activated protein kinase and protein kinase C signaling pathways.

Table 2: Regulation of this compound-1 in Various Cellular Models
Cell ModelStimulus/RegulatorEffect on this compound-1 ExpressionSignaling Pathway Implicated
Endothelial Cells (HUVEC)Long-term Laminar Shear Stress&#x25BC; Downregulation of mRNANO-dependent
Hepatic Stellate CellsInterferon-gamma (IFNγ)&#x25BC; Downregulation of mRNASuppression of JNK phosphorylation nih.gov
Cardiac MyocytesMechanical Stretch&#x25B2; Upregulation of gene expressionExtracellular signal-regulated kinase (ERK)
Cardiac FibroblastsMechanical Stretch&#x25BC; Downregulation of gene expressionN/A
Mesangial CellsThrombin + TNFα&#x25B2; Synergistic upregulation of mRNAp38 MAPK and Protein Kinase C

In Vivo Animal Models

In vivo animal models are indispensable for elucidating the physiological and pathophysiological roles of this compound-1 (PPET-1) and its derived peptide, endothelin-1 (ET-1). These models allow for the investigation of gene regulation, protein function, and the contribution of the endothelin system to various diseases in a complex, whole-organism setting.

Transgenic Animal Models (e.g., this compound Promoter-Driven Reporter Mice)

Transgenic technology has been pivotal in understanding the tissue-specific expression and regulation of the this compound-1 gene (EDN1). scielo.brscielo.br By linking the PPET-1 promoter to a reporter gene, such as luciferase, researchers can visualize and quantify promoter activity in living animals. nih.govjci.org

A key example involves the creation of transgenic mice using a 5.9-kb fragment of the murine PPET-1 promoter to drive the expression of the luciferase reporter gene. nih.govjci.org This model demonstrated high levels of gene expression primarily in the vascular wall, consistent with the known distribution of ET-1. jci.orgnih.gov Immunohistochemical analysis revealed significant luciferase expression in the endothelial cells of arteries and, to a lesser extent, in veins and capillaries. jci.orgnih.gov Expression was also noted in arterial smooth muscle cells and certain epithelial surfaces. jci.orgnih.gov These mice have proven valuable for studying PPET-1 promoter activity in vivo. jci.org

Further studies using transgenic mice with a 2.5-kb human PPET-1 promoter-luciferase construct investigated the gene's response to physiological stimuli. nih.gov When these mice were exposed to hypoxic conditions (10% O2 for 24 hours), luciferase expression increased sixfold in the lungs, with a more modest twofold increase in other tissues. nih.gov In situ hybridization confirmed that the strongest transgene expression was in the pulmonary vasculature and bronchiolar epithelium. nih.gov This model provides strong evidence that hypoxic induction of the EDN1 gene contributes to increased pulmonary ET-1 production in diseases associated with low oxygen levels. nih.gov

Table 1: Characteristics of this compound Promoter-Driven Reporter Mice
Promoter UsedReporter GenePrimary Site of ExpressionKey FindingReference
5.9-kb murine PPET-1LuciferaseVascular wall (endothelial and smooth muscle cells)Demonstrated endothelial-specific elements in the promoter, targeting expression to the vasculature. nih.govjci.org
2.5-kb human PPET-1LuciferasePulmonary vasculature and bronchiolar epitheliumHypoxia (10% O2) induced a sixfold increase in promoter activity in the lungs. nih.gov

Mechanistic Studies in Animal Models of Disease

Animal models have been crucial for understanding the role of this compound-1 in various diseases, particularly those affecting the cardiovascular system. mdpi.com Studies in disease models, often involving genetic manipulation, have provided insights into the mechanisms by which ET-1 contributes to pathology. mdpi.com

In a rat model of hypertension, hepatic overexpression of human this compound-1 led to a significant increase in blood pressure. nih.gov This was accompanied by a thirteen-fold increase in liver ET-1 content and a six-fold rise in circulating plasma ET-1 levels, demonstrating that systemic overexpression of PPET-1 can directly cause hypertension. nih.gov

Age-dependent effects of PPET-1 overexpression have been observed in mice. researchgate.net Older mice (16-18 months) overexpressing PPET-1 showed higher pulmonary arterial pressure, vascular hyperresponsiveness, and right ventricular hypertrophy compared to their wild-type counterparts. researchgate.net These findings suggest an accumulating or age-potentiated role of ET-1 in pulmonary hypertension and related cardiac remodeling. researchgate.net

Animal models have also implicated ET-1 in atherosclerosis. mdpi.com Studies in mice and pigs have shown increased circulating and tissue levels of ET-1 in the context of this disease. mdpi.com Furthermore, ET-1 is linked to vascular inflammation, a key component of atherosclerosis, by promoting the recruitment of inflammatory cells to the vessel wall. nih.gov

Molecular Manipulation Techniques

Direct manipulation of the this compound-1 gene and its products has provided granular detail on its function. Techniques such as gene knockout, overexpression, and site-directed mutagenesis allow for precise questions to be asked about the role of specific domains of the this compound peptide and the consequences of its absence or excess.

Gene Knockdown and Knockout Strategies

Gene knockout models, where the EDN1 gene is partially or completely inactivated, have been fundamental in defining the essential roles of ET-1. Systemic homozygous knockout of the ET-1 gene in mice results in lethal craniofacial and cardiac malformations, preventing the study of its function in adults. nih.gov

To overcome this, cell-specific knockout models have been developed. In one such model, the ET-1 gene was specifically disrupted in endothelial cells. nih.gov These mice exhibited a significant reduction in ET-1 peptide levels (65-80%) in plasma and various tissues. nih.gov A key outcome was a 10-12 mm Hg reduction in mean blood pressure compared to control animals, establishing an essential role for endothelial-derived ET-1 in maintaining basal vascular tone and blood pressure. nih.gov

Another conditional knockout model targeted the ET-1 gene specifically in the collecting ducts of the kidney. nih.gov These mice developed hypertension and retained sodium, particularly when placed on a high-salt diet. nih.gov This study highlighted the critical role of locally produced ET-1 in the kidney for regulating sodium excretion and blood pressure. nih.gov

Table 2: Phenotypes of this compound-1 Knockout Mouse Models
Knockout TypeTarget Cell/TissueKey PhenotypeReference
Systemic HomozygousAll cellsNeonatal lethality; craniofacial and cardiac malformations. nih.gov
ConditionalEndothelial CellsReduced blood pressure (10-12 mm Hg lower); reduced basal vascular tone. nih.gov
ConditionalKidney Collecting DuctHypertension and sodium retention, worsened by a high-salt diet. nih.gov

Gene Overexpression Studies

Conversely, gene overexpression models are used to study the consequences of excess this compound-1 production. As mentioned previously, systemic hypertension was induced in rats through hepatic overexpression of human this compound-1 using a recombinant adenovirus. nih.gov This model confirmed that elevated plasma ET-1 can directly lead to a hypertensive state, primarily through the activation of the ETA receptor. nih.gov

Overexpression studies in vascular smooth muscle cells (VSMCs) have helped to dissect the regulatory mechanisms of the EDN1 gene. bioscientifica.com For instance, co-transfection of POU2F2 and CEBPB expression plasmids into rat VSMCs led to an additive increase in Edn1 promoter activity and ET-1 secretion. bioscientifica.com This indicates that these transcription factors are key regulators of PPET-1 expression in these cells, which is relevant to vascular remodeling in hypertension. bioscientifica.com

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to alter specific amino acids within a protein to study structure-function relationships. neb.comyoutube.com This approach has been applied to this compound-1 to identify critical residues within the mature ET-1 peptide that are responsible for receptor binding and activation. nih.gov

In one study, point mutations were introduced into the this compound-1 cDNA to substitute specific amino acids in the ET-1 sequence. nih.gov The mutated cDNAs were then expressed in COS-7 cells to produce modified ET-1 peptides. By testing the binding affinity of these mutant peptides for ETA and ETB receptors and their ability to induce vasoconstriction, researchers identified key residues. nih.gov The results demonstrated that Isoleucine-20 (Ile20) and Tryptophan-21 (Trp21) are crucial for binding to both ETA and ETB receptor subtypes. nih.gov A mutation at Trp21 to Alanine ([Ala21]ET-1) resulted in a peptide that could not bind effectively to either receptor and failed to produce any vasoconstriction, highlighting the indispensability of this residue for ET-1's biological activity. nih.gov

Table 3: Effects of Site-Directed Mutagenesis on Endothelin-1 Function
MutationEffect on ETA Receptor BindingEffect on ETB Receptor BindingEffect on VasoconstrictionReference
[Ala9]ET-1Slightly increased affinityNo significant changeMore potent than wild-type ET-1 nih.gov
[Glu9]ET-1Decreased affinity (~7-fold)No significant changeDecreased response (~4 to 5-fold) nih.gov
[Ala20]ET-1Decreased affinity (~8-fold)Decreased affinity (~7-fold)Decreased response (~4 to 5-fold) nih.gov
[Ala21]ET-1Greatly decreased affinity (>250-fold)Greatly decreased affinity (>250-fold)No contraction produced nih.gov

Decoy Oligonucleotide Applications

Decoy oligonucleotides are synthetic double-stranded DNA molecules designed to mimic the binding sites of specific transcription factors. When introduced into cells, these decoys compete with endogenous promoter and enhancer regions for transcription factor binding, thereby inhibiting the expression of target genes. This methodological approach has been instrumental in elucidating the regulatory pathways governing the expression of the this compound-1 (ppET-1) gene.

Research has demonstrated that the expression of ppET-1 is significantly influenced by mechanical forces, such as the deformation of endothelial cells caused by high blood pressure. nih.gov This deformation-induced synthesis of endothelin-1 (ET-1), the biologically active peptide derived from this compound, is preceded by the activation of specific transcription factors. nih.gov Decoy oligonucleotides have been employed to identify and validate the roles of these transcription factors in regulating ppET-1 gene expression in various vascular endothelial cells.

Studies have shown that deformation of both native and cultured endothelial cells leads to a transient activation of activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP). nih.gov The application of decoy oligodeoxynucleotides targeting these factors has revealed that the key regulators of deformation-induced ppET-1 expression can be specific to the type of blood vessel. nih.gov

For instance, a decoy oligodeoxynucleotide directed against AP-1 was found to inhibit the deformation-induced expression of ppET-1 in the rabbit jugular vein, as well as in cultured porcine aorta and human umbilical vein endothelial cells. nih.gov However, the same AP-1 decoy did not have an effect in the rabbit carotid artery. nih.gov Conversely, a C/EBP-specific decoy oligodeoxynucleotide was effective in abolishing ppET-1 expression in the endothelium of the rabbit carotid artery. nih.gov Interestingly, in the jugular vein, the C/EBP decoy did not inhibit ppET-1 expression but instead led to a significant enhancement of basal ET-1 synthesis. nih.gov

These findings highlight the differential regulation of the this compound gene in distinct vascular beds. Further investigation using reporter gene analyses has identified a single AP-1 binding site within the rat ppET-1 promoter as the primary response element to deformation in porcine aorta endothelial cells. nih.gov The use of decoy oligonucleotides has thus been crucial in dissecting the complex, tissue-specific transcriptional control of this compound expression.

Decoy Oligonucleotide TargetCell/Tissue TypeExperimental ConditionEffect on this compound-1 (ppET-1) ExpressionReference
Activator Protein-1 (AP-1)Rabbit Jugular VeinDeformation-inducedInhibited nih.gov
Activator Protein-1 (AP-1)Porcine Aorta Endothelial CellsDeformation-inducedInhibited nih.gov
Activator Protein-1 (AP-1)Human Umbilical Vein Endothelial CellsDeformation-inducedInhibited nih.gov
Activator Protein-1 (AP-1)Rabbit Carotid ArteryDeformation-inducedNo effect nih.gov
CCAAT/enhancer-binding protein (C/EBP)Rabbit Carotid ArteryDeformation-inducedAbolished nih.gov
CCAAT/enhancer-binding protein (C/EBP)Rabbit Jugular VeinBasalGreatly enhanced nih.gov

Future Research Directions in Preproendothelin Studies

Unraveling Novel Regulatory Layers of Gene Expression

The regulation of the endothelin-1 (B181129) gene (EDN1), which encodes PPET-1, is a complex process primarily controlled at the transcriptional level. researchgate.net However, emerging evidence suggests the existence of additional, nuanced layers of gene expression regulation that warrant further exploration.

Future research should focus on a deeper understanding of epigenetic modifications, such as DNA methylation and histone modifications, which play a crucial role in the tissue-specific expression of EDN1. nih.govnih.gov Studies have shown that differential methylation patterns correlate with variations in EDN1 expression across different cell types. nih.gov For instance, the EDN1 gene is hypomethylated in cells with high ET-1 expression and hypermethylated in those with low expression. nih.gov A comprehensive mapping of these epigenetic markers across various physiological and pathological states could reveal novel therapeutic targets.

Post-transcriptional modifications, including the role of microRNAs (miRNAs) and RNA-binding proteins, are another critical area for investigation. nih.gov The 3'-untranslated region (3'-UTR) of the PPET-1 mRNA contains AU-rich elements (AREs) that are known to influence mRNA stability. nih.govresearchgate.net Specific proteins interact with these AREs, mediating the rapid degradation of the mRNA, which has an approximate intracellular half-life of only 15 minutes. nih.govnih.gov Identifying the full complement of miRNAs and RNA-binding proteins that interact with the PPET-1 transcript and elucidating their mechanisms of action will provide a more complete picture of ET-1 bioavailability.

Furthermore, the discovery of novel transcription factors and signaling pathways that govern EDN1 activity remains a priority. researchgate.net Recent studies have identified factors like POU2F2 and CEBPB that additively enhance EDN1 expression in vascular smooth muscle cells, suggesting that our understanding of the transcriptional control of this gene is far from complete. bioscientifica.com Investigating the interplay between these various regulatory layers—from the epigenome to post-transcriptional control—will be essential for a holistic understanding of preproendothelin gene expression.

Regulatory LayerKey MechanismsFuture Research Focus
Epigenetic DNA methylation, Histone modificationsComprehensive mapping of epigenetic markers in health and disease; understanding the enzymes responsible for these modifications.
Transcriptional Transcription factor binding (e.g., AP-1, HIF-1, FOXO1, POU2F2, CEBPB)Identification of novel transcription factors and their signaling pathways; understanding combinatorial control by multiple factors. researchgate.netnih.govbioscientifica.com
Post-transcriptional microRNA (miRNA) regulation, RNA-binding proteins, mRNA stability (AU-rich elements)Identification of all miRNAs and RNA-binding proteins targeting PPET-1 mRNA; elucidating their impact on mRNA translation and decay. nih.govresearchgate.net

Identification and Characterization of Additional this compound Processing Enzymes

The conversion of the ~212-amino acid this compound-1 precursor into biologically active peptides is a multi-step process involving specific proteolytic cleavages. While furin-like proteases are known to process PPET-1 to the inactive intermediate Big Endothelin-1 (Big ET-1), and endothelin-converting enzymes (ECEs) subsequently cleave Big ET-1 to the mature 21-amino acid ET-1, the potential involvement of other enzymes in this cascade is an area ripe for investigation.

Future research should aim to identify and characterize novel proteases that may contribute to the processing of this compound. This could involve unbiased proteomic approaches to identify enzymes that co-localize and interact with PPET-1 in various cell types and tissues. The existence of alternative processing pathways could lead to the generation of novel bioactive peptides with as-yet-unknown functions.

Moreover, a deeper characterization of the known processing enzymes is necessary. This includes understanding their substrate specificity, regulation of their enzymatic activity, and their subcellular localization. For instance, investigating how the activity of furin-like proteases and ECEs is modulated in different physiological and pathological contexts could provide insights into the tissue-specific regulation of ET-1 production.

Comprehensive Analysis of Biological Functions of All this compound-Derived Peptides

While the biological activities of ET-1 are well-documented, this compound-1 is a precursor to several other peptide fragments whose functions are largely unexplored. These include the N-terminal fragment and the C-terminal fragment (CT-proET-1). A recent study has also identified an "Endothelin-Like Domain Peptide" (ELDP) derived from proET-1. nih.gov

A primary goal for future research is to systematically characterize the biological functions of all peptides derived from the this compound precursor. This will require the synthesis of these peptides and the development of specific assays to screen for their activity on a wide range of cellular and physiological processes. It is plausible that these peptides have their own unique receptors and signaling pathways, distinct from the known endothelin receptors (ETA and ETB).

For example, initial studies on ELDP suggest that while it lacks direct vasoconstrictor effects, it can enhance ET-1-mediated vasoconstriction. nih.gov Further investigation into the mechanisms underlying this potentiation is needed. Similarly, the potential roles of CT-proET-1, which has a longer circulating half-life than ELDP, as a biomarker and a bioactive molecule require thorough examination. nih.gov Uncovering the full spectrum of activities of these "other" endothelin peptides could reveal novel physiological regulatory systems and new therapeutic targets.

PeptideKnown Function/CharacteristicFuture Research Focus
Endothelin-1 (ET-1) Potent vasoconstrictor, involved in cell proliferation and inflammation.Further elucidation of its role in specific disease contexts.
Big Endothelin-1 (Big ET-1) Inactive precursor to ET-1.Investigation of potential direct biological activities.
C-terminal proendothelin-1 (CT-proET-1) Longer circulating half-life, potential biomarker. nih.govCharacterization of its biological functions and receptor interactions.
Endothelin-Like Domain Peptide (ELDP) Potentiates ET-1 vasoconstriction. nih.govElucidation of its mechanism of action and identification of its receptor.
N-terminal fragment Largely uncharacterized.Comprehensive screening for biological activity.

Advanced Mechanistic Modeling of the Endothelin System

The endothelin system is characterized by complex interactions between multiple ligands, receptors, and signaling pathways, all subject to intricate regulatory feedback loops. To fully appreciate the dynamics of this system, future research should focus on the development and application of advanced mechanistic and computational models.

These models, based on quantitative experimental data, can simulate the behavior of the endothelin system under various conditions, helping to predict the outcomes of physiological or pharmacological interventions. For example, a systems biology approach could integrate data on gene expression, protein synthesis, peptide processing, receptor binding kinetics, and downstream signaling events to create a comprehensive in silico model of the this compound pathway.

Such models would be invaluable for identifying key control points within the system, understanding the emergence of pathological states, and designing novel therapeutic strategies. They could also help to interpret complex experimental data and generate new, testable hypotheses about the functioning of the endothelin system.

Exploration of Evolutionary Divergence and Conservation in Specific Biological Contexts

The endothelin system is highly conserved across vertebrates, underscoring its fundamental physiological importance. However, subtle evolutionary divergences in the sequences of this compound and its processing enzymes, as well as in the regulation of the EDN1 gene, may exist and could have significant functional consequences in different species and biological contexts.

Future research should undertake comparative genomic and functional studies to explore the evolutionary divergence and conservation of the this compound system. This could involve comparing the EDN1 gene regulatory regions across different species to identify conserved and divergent transcription factor binding sites. Such analyses could provide insights into how the regulation of endothelin production has adapted to different physiological demands.

Furthermore, examining the functional consequences of sequence variations in this compound-derived peptides from different species could reveal novel biological activities or receptor interactions. This evolutionary perspective can provide a deeper understanding of the fundamental principles governing the endothelin system and may uncover previously unappreciated aspects of its function.

Q & A

Q. What is the molecular pathway for preproendothelin biosynthesis, and how does it yield mature endothelin isoforms?

this compound is synthesized as a 203-amino acid precursor protein. Transcription of the this compound gene is regulated by transcription factors like AP-1, GATA-2, and nuclear factor-1 . Post-translational processing involves furin-like endopeptidases cleaving the precursor at dibasic sites to generate "big endothelin" intermediates. These are further processed by endothelin-converting enzymes (ECE-1, ECE-2) or alternative proteases (e.g., chymase) to produce mature endothelins (ET-1, ET-2, ET-3) . Methodological validation includes Western blotting for precursor detection (e.g., 23 kDa this compound band) and mass spectrometry for mature peptide identification .

Q. How is the this compound gene structured, and what factors regulate its expression?

The murine this compound-1 gene (Edn1) spans five exons, with conserved sequences in the "big endothelin" and "endothelin-like" domains . Regulatory elements in the 3'-noncoding region influence tissue-specific expression (e.g., lung, vascular endothelium) . Hormonal regulators include aldosterone, which upregulates this compound mRNA via mineralocorticoid receptors (MR) and glucocorticoid receptors (GR), as shown in renal cell lines using Northern blot and real-time PCR . Angiotensin II and vasopressin also induce transcription via receptor-mediated pathways, validated with receptor antagonists .

Advanced Research Questions

Q. How can researchers experimentally dissect transcriptional regulation mechanisms of this compound under varying physiological conditions?

To study transcriptional regulation:

  • Use luciferase reporter assays with promoter fragments to identify responsive elements (e.g., AP-1/GATA-2 binding sites) .
  • Perform chromatin immunoprecipitation (ChIP) to map transcription factor interactions .
  • Employ inhibitors (e.g., MR/GR antagonists) to isolate receptor-specific effects, as demonstrated in aldosterone-treated mIMCD3 cells . Dose-response experiments (10⁻¹⁰–10⁻⁶ M aldosterone) and time-course analyses (1–24 h) reveal biphasic mRNA expression patterns .

Q. How should contradictory data on this compound mRNA and protein expression be reconciled in experimental studies?

Discrepancies may arise from post-transcriptional regulation or assay sensitivity. For example, aldosterone induces a fivefold increase in this compound protein (Western blot) but only a twofold mRNA increase (microarray), suggesting translational amplification . Mitigation strategies include:

  • Triangulating data with multiple methods (Northern blot, real-time PCR, immunoblot) .
  • Validating tissue-specific protease activity (e.g., chymase in vascular smooth muscle cells) that alters processing rates .

Q. What evolutionary insights do this compound gene phylogenies provide about vertebrate-specific adaptations?

Phylogenetic analysis of the conserved "big endothelin" domain (195 bp) reveals four paralogs in bony vertebrates, arising from two genome duplication events. Sequence divergence in non-conserved regions complicates alignment, requiring codon-based nucleotide phylogenies and orthology validation via EST data . This approach clarifies lineage-specific adaptations (e.g., ET-3 role in neural crest development) .

Q. How can tissue-specific this compound expression be quantified and linked to pathological outcomes (e.g., hypertension, fibroids)?

  • Use explant cultures of human tissues (e.g., uterine fibroids vs. myometrium) under normoxic/hypoxic conditions to measure ET-1 secretion via ELISA .
  • Combine receptor blockade (angiotensin II type 1 or endothelin A receptors) with qPCR to assess hypoxia-induced this compound mRNA upregulation .
  • Correlate findings with clinical data (e.g., circulating ET-1 levels in hypertensive patients) .

Q. What experimental models best capture hypoxia-driven this compound overexpression in disease contexts?

  • Primary cell cultures: Expose fibroid explants to 1–5% O₂ and compare ET-1 secretion (ELISA) and this compound mRNA (qPCR) to normoxic controls .
  • Transgenic models: Use endothelial-specific Edn1 knockouts to isolate hypoxia's vascular effects .
  • Pharmacological inhibition: Test ECE-1 inhibitors (e.g., phosphoramidon) to dissect enzymatic contributions .

Q. How does aldosterone’s acute vs. chronic exposure differentially regulate this compound in renal cells?

In mIMCD3 cells, acute aldosterone (1–6 h) induces sgk and this compound mRNA via MR/GR, while chronic exposure (24 h) shows secondary peaks, suggesting feedback loops . Experimental design:

  • Time-course Northern blots (1–24 h) with MR/GR antagonists (e.g., spironolactone).
  • siRNA knockdown of aldosterone-responsive genes (e.g., CTGF) to test crosstalk .

Q. What methodologies identify functional differences among ECE-1 splice variants in this compound processing?

  • Express individual ECE-1 isoforms (ECE-1a, -1b, -1c, -1d) in HEK293 cells and quantify big ET-1 cleavage efficiency via HPLC .
  • Localization studies: Use immunofluorescence to compare subcellular distributions (e.g., plasma membrane vs. Golgi) .
  • CRISPR-Cas9 knockout of specific isoforms in endothelial cells to assess ET-1 secretion .

Q. How can clinical and molecular data be integrated to study this compound’s role in multifactorial diseases (e.g., uterine fibroids with hypertension)?

  • Cohort studies: Measure plasma ET-1 and tissue this compound mRNA in fibroid patients vs. controls, adjusting for hypertension status .
  • Mechanistic models: Apply angiotensin II to fibroid explants and quantify ET-1 secretion with/without endothelin receptor blockers .
  • Multi-omics: Combine RNA-seq (this compound expression) with proteomics (ECE activity) in hypoxic microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.